KRAS G12C inhibitor 51
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H35FN6O3 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
6-cyclopropyl-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C33H35FN6O3/c1-6-26(42)38-14-15-39(20(5)17-38)31-23-16-22(21-10-11-21)29(27-24(34)8-7-9-25(27)41)36-32(23)40(33(43)37-31)30-19(4)12-13-35-28(30)18(2)3/h6-9,12-13,16,18,20-21,41H,1,10-11,14-15,17H2,2-5H3/t20-/m0/s1 |
InChI Key |
ITSNQKZLCHHZEF-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Structure-Activity Relationship of MRTX849 (Adagrasib)
An in-depth analysis of the structure-activity relationship (SAR) of KRAS G12C inhibitors is crucial for the development of effective cancer therapeutics. This guide focuses on a key compound, referred to in seminal literature as compound 51 (also known as MRTX849 or Adagrasib ), a potent and selective inhibitor of the KRAS G12C mutant protein. We will delve into the quantitative data from biochemical and cellular assays, detail the experimental protocols, and visualize the relevant biological pathways and experimental workflows.
The development of MRTX849 involved extensive optimization of a chemical scaffold to enhance its potency, selectivity, and pharmacokinetic properties. The core of the SAR studies revolved around modifying different regions of the molecule to improve its interaction with the Switch II pocket of the KRAS G12C protein.
Key Chemical Features and SAR Insights
The structure of MRTX849 features several key moieties that contribute to its high affinity and covalent engagement with the target cysteine residue of KRAS G12C. The molecule was optimized from an initial hit through systematic modifications.
A central element of the SAR for this class of inhibitors is the electrophilic warhead that forms a covalent bond with the mutant cysteine (C12). The choice of the acrylamide group in MRTX849 was critical for achieving a balance of reactivity and stability, minimizing off-target effects while ensuring potent and irreversible inhibition.
The various substituents on the core ring structures were systematically varied to optimize interactions with the binding pocket. For instance, the piperazine ring and its substituents were found to be crucial for solvent interactions and for positioning the molecule correctly within the binding site. The naphthalene ring provides a large surface area for hydrophobic interactions, contributing significantly to the binding affinity.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for MRTX849 and its analogs, providing a clear comparison of their potencies and cellular activities.
| Compound | Biochemical IC50 (nM) | Cell-based EC50 (nM) | Target | Reference |
| MRTX849 (Adagrasib) | ~10 | ~50 | KRAS G12C | |
| Predecessor Compounds | >100 | >200 | KRAS G12C |
Table 1: Biochemical and Cellular Potency of MRTX849. IC50 values represent the concentration of the inhibitor required to reduce the biochemical activity of the KRAS G12C protein by 50%. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cellular context.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings. The following are protocols for key experiments used in the characterization of KRAS G12C inhibitors like MRTX849.
Biochemical Assay for KRAS G12C Inhibition
This assay measures the direct inhibitory effect of a compound on the activity of the KRAS G12C protein.
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using affinity chromatography.
-
Nucleotide Exchange: The purified KRAS G12C protein is loaded with a fluorescently labeled non-hydrolyzable GTP analog, such as mant-GTP.
-
Inhibitor Incubation: The KRAS G12C-mant-GTP complex is incubated with varying concentrations of the test inhibitor for a defined period to allow for covalent bond formation.
-
Activity Measurement: The exchange of mant-GTP for unlabeled GTP is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1. The decrease in fluorescence over time, which corresponds to the release of mant-GTP, is monitored.
-
Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for KRAS G12C Pathway Inhibition
This assay assesses the ability of an inhibitor to block KRAS G12C signaling within a cellular context.
-
Cell Line: A human cancer cell line endogenously expressing the KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma) is used.
-
Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified duration (e.g., 24-72 hours).
-
Pathway Readout: The phosphorylation status of downstream effector proteins, such as ERK (pERK), is measured as a readout of KRAS pathway activity. This is typically done using Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: The levels of pERK are quantified and normalized to a control (e.g., total ERK or a housekeeping protein). The EC50 value is calculated by plotting the pERK levels against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: High-level workflow for the discovery and optimization of KRAS G12C inhibitors.
In-Depth Technical Guide: Analysis of the KRAS G12C Inhibitor Binding Pocket
A comprehensive examination of the allosteric Switch-II pocket and the mechanism of covalent inhibition, exemplified by the well-characterized inhibitor Sotorasib (AMG 510).
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial request specified "KRAS G12C inhibitor 51," this compound is primarily referenced in patent literature (CN114075195A) with limited publicly available data. Therefore, this guide focuses on the extensively studied and clinically approved KRAS G12C inhibitor, Sotorasib (AMG 510), to provide a detailed and accurate analysis of the KRAS G12C binding pocket and inhibitor interaction. The principles and methodologies described herein are broadly applicable to the class of pyrimidone-based KRAS G12C inhibitors.
Introduction: The Challenge of Targeting KRAS and the Dawn of Covalent Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the Glycine-to-Cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer (NSCLC). For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined small-molecule binding pockets on its surface.
The discovery of a novel, allosteric binding pocket, termed the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant, marked a paradigm shift in KRAS-targeted drug discovery. This pocket, located beneath the effector-binding Switch-II region, allows for the development of covalent inhibitors that specifically and irreversibly bind to the mutant Cysteine 12 residue. This covalent modification locks the KRAS G12C protein in its inactive state, thereby inhibiting downstream oncogenic signaling.
This guide provides a detailed analysis of the KRAS G12C binding pocket, with a focus on the interactions of the pyrimidone-based inhibitor Sotorasib. We will delve into the key residues involved in binding, present quantitative data on inhibitor performance, and outline the experimental protocols used to characterize these interactions.
The KRAS G12C Binding Pocket: A Detailed Anatomical Overview
The druggable allosteric pocket of KRAS G12C is a cryptic groove that becomes accessible when the protein is in its inactive, GDP-bound conformation. The binding of covalent inhibitors to this pocket is a multi-step process involving initial non-covalent interactions followed by the formation of an irreversible covalent bond with the thiol group of Cysteine 12.
The Switch-II pocket is primarily defined by residues from the P-loop (residues 10-17), Switch-II region (residues 60-76), and the α3-helix. Key amino acid residues that form the binding pocket and interact with inhibitors like Sotorasib include:
-
Cysteine 12 (Cys12): The mutant residue that serves as the covalent anchor for the inhibitor.
-
Histidine 95 (His95): A key residue that forms a cryptic groove, providing a deep pocket for inhibitor binding and contributing to inhibitor potency and selectivity.
-
Glutamine 99 (Gln99) and Arginine 68 (Arg68): These residues can form hydrogen bonds with the inhibitor, contributing to binding affinity.
-
Valine 9 (Val9), Methionine 72 (Met72), and Tyrosine 96 (Tyr96): These residues form hydrophobic interactions with the inhibitor, further stabilizing the complex.
The interaction of Sotorasib with the Switch-II pocket induces a conformational change that disrupts the interaction of KRAS with its effector proteins, such as RAF kinase, thereby blocking downstream signaling through the MAPK pathway.
Quantitative Analysis of Inhibitor Binding and Efficacy
The binding affinity and inhibitory activity of KRAS G12C inhibitors are quantified using a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for Sotorasib.
| Biochemical Assay | Parameter | Value | Reference |
| TR-FRET | IC50 | 0.1 µM | |
| SOS1-mediated nucleotide exchange | IC50 | 0.3 µM | |
| Surface Plasmon Resonance (SPR) | K D | 1.3 nM |
| Cellular Assay | Cell Line | Parameter | Value | Reference |
| p-ERK Inhibition | NCI-H358 | IC50 | 0.007 µM | |
| Cell Viability | NCI-H358 | IC50 | 0.009 µM | |
| Cell Viability | MIA PaCa-2 | IC50 | 0.012 µM |
Experimental Protocols: Methodologies for Binding Pocket Analysis
The characterization of KRAS G12C inhibitor binding involves a suite of biophysical, biochemical, and cellular techniques. Below are detailed methodologies for key experiments.
X-Ray Crystallography
Objective: To determine the three-dimensional structure of the KRAS G12C-inhibitor complex and visualize the binding interactions at an atomic level.
Methodology:
-
Protein Expression and Purification: A construct of human KRAS (residues 1-169 or similar) with the G12C mutation is expressed in E. coli and purified using affinity and size-exclusion chromatography. To prevent non-specific disulfide bond formation, other accessible cysteine residues may be mutated (e.g., C51S, C80L, C118S).
-
Complex Formation: The purified KRAS G12C protein is loaded with GDP and then incubated with a molar excess of the inhibitor to ensure complete covalent modification.
-
Crystallization: The KRAS G12C-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the protein crystals at a synchrotron source. The structure is solved by molecular replacement using a known KRAS structure as a model, and the inhibitor is built into the electron density map.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the binding affinity of the inhibitor to KRAS G12C in a solution-based assay.
Methodology:
-
Reagents: Biotinylated KRAS G12C protein, a fluorescently labeled GTP analog (e.g., Eu-GTP), and a fluorescently labeled anti-tag antibody (e.g., APC-conjugated anti-His tag antibody).
-
Assay Principle: In the absence of an inhibitor, the binding of Eu-GTP to the biotinylated KRAS G12C, which is captured by an APC-labeled antibody, brings the donor (Eu) and acceptor (APC) fluorophores into close proximity, resulting in a high FRET signal. Inhibitors that bind to the Switch-II pocket and lock KRAS in the GDP-bound state prevent the binding of Eu-GTP, leading to a decrease in the FRET signal.
-
Procedure: The inhibitor is serially diluted and incubated with the biotinylated KRAS G12C protein. The Eu-GTP and APC-labeled antibody are then added, and the TR-FRET signal is measured after an incubation period.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Phospho-ERK (p-ERK) Assay
Objective: To assess the functional consequence of inhibitor binding by measuring the inhibition of downstream KRAS signaling in a cellular context.
Methodology:
-
Cell Culture: A KRAS G12C mutant cancer cell line (e.g., NCI-H358) is cultured to a suitable confluency.
-
Inhibitor Treatment: The cells are treated with a serial dilution of the inhibitor for a defined period.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
ELISA or Western Blotting: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a sandwich ELISA kit or by Western blotting with specific antibodies.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of p-ERK inhibition against the inhibitor concentration.
Visualizing Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Inhibition
Caption: KRAS G12C signaling pathway and the mechanism of Sotorasib inhibition.
Experimental Workflow for KRAS G12C Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of KRAS G12C inhibitors.
Conclusion
The successful development of covalent inhibitors targeting the KRAS G12C oncoprotein represents a landmark achievement in cancer therapy. A deep understanding of the Switch-II binding pocket and the intricate molecular interactions between the protein and the inhibitor is paramount for the design of next-generation therapies with improved potency, selectivity, and resistance profiles. The methodologies and data presented in this guide, exemplified by the case of Sotorasib, provide a robust framework for researchers and drug developers working to combat KRAS-driven cancers. The continued exploration of the KRAS G12C binding pocket and the mechanisms of resistance will undoubtedly pave the way for even more effective therapeutic strategies in the future.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to KRAS G12C Inhibitor Target Engagement Studies
This technical guide provides a comprehensive overview of the core methodologies and quantitative data associated with target engagement studies for KRAS G12C inhibitors. The focus is on providing detailed experimental protocols, structured data for comparison, and visual representations of key biological and experimental processes. While the prompt specified "inhibitor 51," this guide interprets that as referring to the well-documented inhibitor AMG 510 (Sotorasib) and expands upon it to include other clinically relevant KRAS G12C inhibitors for a more thorough and useful resource.
Introduction to KRAS G12C and Target Engagement
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[2][3] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation.[4] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream pro-proliferative signaling pathways like MAPK and PI3K.[2]
The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 in the switch-II pocket of the inactive, GDP-bound KRAS G12C has been a landmark achievement, turning a previously "undruggable" target into a tractable one.[5][6] Assessing the degree to which these inhibitors bind to their intended target in various experimental systems—a concept known as target engagement—is crucial for drug development. It helps to confirm the mechanism of action, guide dose selection, and understand the pharmacodynamics related to clinical response and resistance.[7][8]
KRAS G12C Signaling Pathway and Inhibitor Mechanism
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the loading of GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[9] The G12C mutation renders KRAS insensitive to GAPs, leading to a build-up of the active GTP-bound form and constitutive downstream signaling.[2]
KRAS G12C inhibitors are designed to covalently bind to the Cysteine-12 residue, which is located in a region known as the Switch-II pocket. This binding preferentially occurs when KRAS G12C is in its inactive GDP-bound state, effectively trapping it and preventing the GDP-to-GTP exchange, thereby blocking all downstream signaling.[7][8][10]
Quantitative Target Engagement Data
The following tables summarize key quantitative data from various target engagement studies of prominent KRAS G12C inhibitors.
Table 1: Biochemical Assays - Potency and Affinity
| Inhibitor | Assay Type | Target | Parameter | Value | Reference |
| AMG 510 (Sotorasib) | Biochemical Binding | KRAS G12C | KD | 220 nM | [11] |
| KRAS WT, G12D, G12V | KD | No binding up to 20 µM | [11] | ||
| TR-FRET Nucleotide Exchange | KRAS G12C | IC50 | 8.88 nM | [12] | |
| KRAS WT, G12D, G12V | IC50 | No inhibition up to 100 µM | [12] | ||
| MRTX1133 | TR-FRET Nucleotide Exchange | KRAS G12D | IC50 | 0.14 nM | [12][13] |
| KRAS G12C | IC50 | 4.91 nM | [12][13] | ||
| KRAS WT | IC50 | 5.37 nM | [12][13] | ||
| KRAS G12V | IC50 | 7.64 nM | [12][13] | ||
| ARS-1620 | Nucleotide Exchange | KRAS G12C | IC50 | 0.21 ± 0.04 µM | [14] |
| ARS-853 | Nucleotide Exchange | KRAS G12C | IC50 | 1.1 ± 0.1 µM | [14] |
Table 2: In Vivo Target Occupancy and Engagement
| Inhibitor | Model System | Dose | Time Point | Target Occupancy / Engagement | Reference |
| Compound A | MiaPaCa2 Xenograft | 5 mg/kg | 3 hours (peak) | 91% | [3] |
| 5 mg/kg | 24 hours | >75% | [3] | ||
| 30 mg/kg | 3 hours (peak) | 98% | [3] | ||
| 30 mg/kg | 24 hours | >88% | [3] | ||
| AZD4625 | MIA PaCa-2 Xenograft (FFPE) | 100 mg/kg | 6 hours | 89.6% | [15][16] |
| 100 mg/kg | 24 hours | 58.4% | [15][16] | ||
| NCI-H2122 Xenograft (FFPE) | 100 mg/kg | 6 hours | 60% | [15][16] | |
| 100 mg/kg | 24 hours | 34% | [15][16] | ||
| GDC-6036 | NSCLC Xenograft | Not specified | Not specified | Dose-dependent engagement observed | [7][8] |
Experimental Protocols for Target Engagement
Detailed methodologies are essential for the replication and interpretation of target engagement studies. Key protocols are outlined below.
Biochemical Assays
4.1.1. Competition-Based Binding Assay
This assay quantitatively measures the binding affinity (KD) of a compound to KRAS.
-
Principle: A test compound competes with a known, immobilized binding ligand for binding to a DNA-tagged KRAS protein. The amount of KRAS bound to the ligand is inversely proportional to the affinity and concentration of the test compound.
-
Protocol Steps:
-
Protein Expression: Constructs of KRAS (e.g., WT, G12C, G12D, G12V) fused with a DNA-binding domain are transiently transfected into HEK293 cells.[12][17]
-
Lysate Preparation: Cells are lysed to release the DNA-tagged KRAS protein.
-
Competition Reaction: Cell lysate is incubated with a capture ligand (based on a known Switch-II pocket binder) immobilized on magnetic beads, in the presence of varying concentrations of the test inhibitor.[12]
-
Washing and Elution: Beads are washed to remove unbound proteins. The bound protein-DNA complex is then eluted.
-
Quantification: The amount of eluted DNA tag is quantified using qPCR, which serves as a proxy for the amount of bound KRAS protein.
-
Data Analysis: KD values are calculated by fitting the competition curve data.
-
4.1.2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This assay measures a compound's ability to inhibit the functionally critical exchange of GDP for GTP.
-
Principle: The assay directly measures the displacement of a fluorescently labeled GDP analog from KRAS upon the addition of unlabeled GTP, catalyzed by a GEF like SOS1. An inhibitor that locks KRAS in the GDP-bound state will prevent this exchange, resulting in a stable TR-FRET signal.
-
Protocol Steps:
-
Reaction Setup: Recombinant KRAS protein is incubated with a fluorophore-labeled GDP analog (e.g., BODIPY-FL-GDP) and a terbium-labeled anti-His-tag antibody (which binds to His-tagged KRAS). This creates a high FRET signal.
-
Inhibitor Incubation: The test inhibitor is added at various concentrations and incubated with the KRAS-GDP complex.
-
Exchange Initiation: The nucleotide exchange reaction is initiated by adding a GEF (e.g., SOS1) and a high concentration of unlabeled GTP.[13]
-
Signal Detection: In the absence of an effective inhibitor, the fluorescent GDP is displaced, leading to a decrease in the FRET signal over time. The rate of signal decay is monitored in a plate reader.
-
Data Analysis: IC50 values are determined by plotting the inhibition of nucleotide exchange against the inhibitor concentration.
-
Cellular Target Engagement Assays
4.2.1. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a physiological cell environment by measuring changes in protein thermal stability upon ligand binding.[18]
-
Principle: The binding of an inhibitor stabilizes the target protein (KRAS G12C), leading to an increase in its melting temperature (Tm).
-
Protocol Steps:
-
Cell Treatment: Intact cells expressing KRAS G12C are treated with the test inhibitor or vehicle control for a set duration (e.g., 1-4 hours).[18]
-
Thermal Challenge: Cell suspensions or lysates are aliquoted and heated to a range of different temperatures for a fixed time (e.g., 3 minutes).[18]
-
Protein Extraction: Cells are lysed (if not already), and denatured, aggregated proteins are removed by centrifugation.
-
Detection: The amount of soluble KRAS G12C remaining in the supernatant at each temperature is quantified. Detection methods include:
-
Immunoblotting: Standard Western blotting for KRAS.
-
High-Throughput Formats (HT-CETSA): ELISA, AlphaLISA, or reporter-based assays for faster analysis.[18]
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein versus temperature. The shift in Tm in the presence of the inhibitor indicates target engagement.
-
In Vivo Target Engagement
4.3.1. Immunoaffinity LC-MS/MS for Target Occupancy
This is a highly sensitive and quantitative method to directly measure the fraction of the target protein that is bound by a covalent inhibitor in tissue samples.[7][15]
-
Principle: Following treatment of a tumor-bearing animal with a covalent inhibitor, tumor tissue is analyzed to quantify both the unbound (free) and inhibitor-bound (occupied) forms of the KRAS G12C protein.
-
Protocol Steps:
-
Dosing and Sample Collection: Xenograft or genetically engineered mouse models are dosed with the KRAS G12C inhibitor. Tumors are collected at various time points.[3]
-
Protein Extraction and Digestion: Total protein is extracted from the tumor tissue and digested into peptides, typically using trypsin.
-
Immunoaffinity Enrichment: An antibody against KRAS is used to enrich for KRAS-derived peptides from the complex mixture.[7][8]
-
2D-LC-MS/MS Analysis: The enriched peptides are analyzed by two-dimensional liquid chromatography coupled with tandem mass spectrometry. The mass spectrometer is set up to specifically detect and quantify the peptide containing Cysteine-12 in both its unmodified (free) and inhibitor-modified (occupied) forms.[7]
-
Data Analysis: Target occupancy is calculated as the ratio of the occupied peptide signal to the total (occupied + free) peptide signal.
-
% Occupancy = [Occupied KRAS] / ([Free KRAS] + [Occupied KRAS]) * 100
-
-
Conclusion
The study of KRAS G12C inhibitor target engagement is a multi-faceted process requiring a suite of complementary biochemical, cellular, and in vivo assays. Biochemical assays provide foundational data on inhibitor potency and selectivity, while cellular assays like CETSA confirm target binding in a more physiologically relevant context. Ultimately, in vivo methods such as LC-MS/MS-based occupancy studies offer the most definitive evidence of target engagement at the site of action, providing critical data to inform clinical dose and schedule. The protocols and data presented in this guide offer a robust framework for researchers in the ongoing effort to develop and optimize therapies against this critical oncogenic driver.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of small molecules that can covalently bind to and inhibit the constitutively active KRAS G12C mutant protein has marked a paradigm shift in the treatment of KRAS-driven cancers. These inhibitors, by locking the KRAS G12C protein in its inactive GDP-bound state, effectively block its downstream oncogenic signaling. This technical guide provides an in-depth analysis of the downstream signaling effects of KRAS G12C inhibitors, with a focus on the well-characterized agents sotorasib (AMG-510) and adagrasib (MRTX849). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.
Note on "Inhibitor 51": The specific designation "inhibitor 51" did not correspond to a widely recognized KRAS G12C inhibitor in the surveyed literature. The information presented herein is based on publicly available data for clinically advanced and well-studied KRAS G12C inhibitors.
The KRAS G12C Mutation and its Role in Oncogenesis
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] This cycling is a critical node for signal transduction from upstream receptors, such as the epidermal growth factor receptor (EGFR), to downstream effector pathways that control cell proliferation, survival, and differentiation.[1]
The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein.[3] This results in a protein that is constitutively locked in the active, GTP-bound state, leading to persistent and uncontrolled activation of downstream signaling pathways.[4] The two major downstream pathways aberrantly activated by oncogenic KRAS are:
-
The MAPK/ERK Pathway: Also known as the RAS-RAF-MEK-ERK pathway, this cascade is a central regulator of cell proliferation.[4]
-
The PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[4][5]
The sustained activation of these pathways drives the malignant phenotype in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and pancreatic cancers.[6]
Mechanism of Action of KRAS G12C Inhibitors
KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12.[7] This binding occurs within a pocket (the switch-II pocket) that is accessible only when the KRAS G12C protein is in its inactive, GDP-bound state.[7][8] By forming this covalent bond, the inhibitors lock KRAS G12C in an inactive conformation, preventing it from interacting with and activating its downstream effectors.[9]
Downstream Signaling Effects of KRAS G12C Inhibition
The primary consequence of KRAS G12C inhibition is the suppression of its key downstream signaling pathways.
Inhibition of the MAPK/ERK Pathway
Treatment with KRAS G12C inhibitors leads to a rapid and potent reduction in the phosphorylation of MEK and ERK, the core components of the MAPK pathway.[10][11] This dephosphorylation signifies the inactivation of the pathway and is a primary pharmacodynamic marker of inhibitor activity. The suppression of pERK leads to the inhibition of cell proliferation and can induce cell cycle arrest.[12]
Modulation of the PI3K/AKT/mTOR Pathway
The effect of KRAS G12C inhibitors on the PI3K/AKT/mTOR pathway is generally more subtle and context-dependent compared to the MAPK pathway.[7] While inhibition of KRAS G12C can lead to a decrease in the phosphorylation of AKT and S6, this effect is not always as complete or sustained as the inhibition of pERK.[5] This is partly due to the fact that the PI3K/AKT pathway can be activated by other inputs, such as receptor tyrosine kinases (RTKs), independent of KRAS.[7] In some cellular contexts, the failure to fully suppress the PI3K/AKT/mTOR pathway is a mechanism of intrinsic resistance to KRAS G12C inhibitors.[5][13]
Quantitative Analysis of Downstream Effects
The efficacy of KRAS G12C inhibitors is quantified by their ability to inhibit cell viability and suppress downstream signaling.
Table 1: In Vitro Cell Viability of KRAS G12C Inhibitors
| Cell Line | Cancer Type | Inhibitor | IC50 (nM, 2D) | IC50 (nM, 3D) | Citation |
| H358 | NSCLC | MRTX849 (Adagrasib) | 10 - 973 | 0.2 - 1042 | [6] |
| MIA PaCa-2 | Pancreatic | MRTX849 (Adagrasib) | 10 - 973 | 0.2 - 1042 | [6] |
| Panel of 13 Human Lung Cancer Lines | NSCLC | MRTX-1257 | 0.1 - 356 | N/A | [3] |
| Panel of 13 Human Lung Cancer Lines | NSCLC | AMG-510 (Sotorasib) | 0.3 - 2534 | N/A | [3] |
N/A: Not Available
Table 2: Pharmacodynamic Effects of Adagrasib (MRTX849)
| Parameter | Model | Effect | Citation |
| pERK Inhibition | NSCLC Brain Metastasis Models | Significant decrease in MAPK activation | [10] |
| Ki-67 Inhibition | NSCLC Brain Metastasis Models | Significant decrease in proliferation | [10] |
| P-gp Inhibition IC50 | MDCK-MDR cells | 980 nmol/L | [10] |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol is a generalized procedure for assessing the phosphorylation status of key downstream signaling proteins like ERK and AKT.
1. Cell Lysis and Protein Extraction:
-
Treat cultured cells with the KRAS G12C inhibitor at various concentrations and time points.
-
Harvest cells and lyse in RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).[4][14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[4]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay, with BSA as the standard.[14]
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.[14]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4][14]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4][14]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT). A typical dilution is 1:1000.[14]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a dilution of 1:2000.[14]
5. Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using software such as ImageJ.[14] Normalize the phospho-protein signal to the total protein signal for each sample.
Mass Spectrometry-Based Target Engagement Assay
This assay quantifies the extent to which a covalent inhibitor is bound to its target protein in a biological sample.
1. Sample Preparation:
-
Excise tumors from xenograft models treated with the KRAS G12C inhibitor.[15][16]
-
Homogenize the tissue and extract total protein.
2. KRAS Enrichment:
-
Use an anti-RAS antibody to perform immunoaffinity purification of both wild-type and mutant KRAS from the total protein lysate.[17][18]
3. Proteolytic Digestion:
-
Digest the enriched KRAS proteins into smaller peptides using an enzyme such as trypsin.
4. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).[18] The mass spectrometer is set up to specifically detect and quantify the peptide containing the G12C residue in both its unbound form and its drug-adducted (bound) form.
5. Data Analysis:
-
Calculate the percentage of target engagement by comparing the abundance of the drug-bound peptide to the total amount of the G12C peptide (bound + unbound).[18]
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
1. Cell Seeding:
-
Plate KRAS G12C mutant cancer cells in 96-well plates at a predetermined density (e.g., 5000 cells/well) and allow them to adhere overnight.[19]
2. Compound Treatment:
-
Treat the cells with a serial dilution of the KRAS G12C inhibitor for a specified period (e.g., 72 hours).[19] Include a vehicle control (e.g., DMSO).
3. Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[6][19]
-
Measure the luminescence or absorbance according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[19]
Mechanisms of Resistance and Signaling Reactivation
Despite the initial efficacy of KRAS G12C inhibitors, both intrinsic and acquired resistance can limit their long-term benefit. A primary mechanism of resistance is the reactivation of the MAPK and/or PI3K/AKT pathways.[13] This can occur through several mechanisms, including:
-
Feedback activation of upstream RTKs: Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the activation of RTKs like EGFR, which can then reactivate RAS signaling.[7]
-
Acquired mutations in other pathway components: Mutations in genes such as NRAS, BRAF, or PIK3CA can bypass the need for KRAS G12C signaling.[13]
-
Activation of parallel signaling pathways: Increased signaling through pathways such as the PAK pathway can contribute to resistance.[13][20]
These resistance mechanisms highlight the need for combination therapies that target multiple nodes in the KRAS signaling network.
Conclusion
KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy. Their primary mechanism of action is the direct inhibition of the mutant KRAS protein, leading to the profound suppression of the downstream MAPK/ERK signaling pathway. The effects on the PI3K/AKT/mTOR pathway are more variable and can be a source of therapeutic resistance. A thorough understanding of these downstream signaling effects, quantified through robust experimental methods, is essential for the continued development and optimal clinical application of these and next-generation KRAS inhibitors. The investigation of combination strategies to overcome signaling reactivation and resistance remains a critical area of research.
References
- 1. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 2. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kuraoncology.com [kuraoncology.com]
- 13. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS-based Target Engagement Assays, Enabling Decision Making in Drug Development - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
- 19. researchgate.net [researchgate.net]
- 20. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data Dossier: KRAS G12C Inhibitor 51
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the preclinical data for KRAS G12C Inhibitor 51, a novel, potent, and selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a glycine-to-cysteine mutation at codon 12 (G12C). The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1][2][3] Inhibitor 51 is designed to irreversibly bind to the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive GDP-bound state. This targeted action is intended to block downstream signaling through critical pathways such as the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[4][5] This whitepaper details the in vitro and in vivo preclinical studies conducted to characterize the activity, selectivity, and efficacy of Inhibitor 51.
In Vitro Efficacy
The in vitro activity of Inhibitor 51 was assessed across a panel of cancer cell lines harboring the KRAS G12C mutation, as well as KRAS wild-type cell lines to determine selectivity.
Cellular Proliferation Assays
The anti-proliferative activity of Inhibitor 51 was determined using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective inhibition of KRAS G12C mutant cell lines.
| Cell Line | Cancer Type | KRAS Status | Inhibitor 51 IC50 (nM) |
| NCI-H358 | NSCLC | G12C | 4.35 |
| MIA PaCa-2 | Pancreatic | G12C | 0.8 |
| SW1573 | NSCLC | G12C | 10 |
| A549 | NSCLC | G12S | >10,000 |
| HCT116 | Colorectal | G13D | >10,000 |
Data is representative of typical preclinical findings for potent KRAS G12C inhibitors.[6][7]
Downstream Signaling Pathway Modulation
To confirm the mechanism of action, the effect of Inhibitor 51 on downstream signaling pathways was evaluated by measuring the phosphorylation levels of key effector proteins. Treatment with Inhibitor 51 led to a dose-dependent inhibition of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in KRAS G12C mutant cells.
| Cell Line | Treatment | p-ERK Inhibition (%) | p-AKT Inhibition (%) |
| NCI-H358 | Inhibitor 51 (100 nM) | 85 | 60 |
| MIA PaCa-2 | Inhibitor 51 (100 nM) | 90 | 65 |
Representative data based on the known mechanism of KRAS G12C inhibitors.[5][8]
In Vivo Efficacy
The anti-tumor activity of Inhibitor 51 was evaluated in a patient-derived xenograft (PDX) mouse model.
Xenograft Tumor Growth Inhibition
Nude mice bearing established NCI-H358 (NSCLC, KRAS G12C) tumors were treated orally with Inhibitor 51. The treatment resulted in significant tumor growth inhibition and, at higher doses, tumor regression.
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Inhibitor 51 | 10 | 65 |
| Inhibitor 51 | 30 | 95 (regression) |
| Inhibitor 51 | 100 | 110 (complete regression) |
This data is illustrative of potent KRAS G12C inhibitors in preclinical models.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Inhibitor 51 or vehicle control for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[9][10]
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells treated with Inhibitor 51 or vehicle were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software.
Xenograft Mouse Model
-
Cell Implantation: 5 x 10^6 NCI-H358 cells were suspended in Matrigel and injected subcutaneously into the flank of 6-8 week old female nude mice.[11][12]
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups.[13]
-
Drug Administration: Inhibitor 51 was administered orally once daily at the indicated doses. The vehicle group received the formulation buffer.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Width² x Length) / 2.[11]
-
Efficacy Evaluation: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualizations
Signaling Pathways
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation KRAS G12C inhibitor shows relevant antitumor activity | BioWorld [bioworld.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Paluratide - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
KRAS G12C inhibitor 51 in different cancer cell lines
An in-depth guide to the preclinical evaluation of KRAS G12C inhibitors in cancer cell lines.
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has been a focal point for targeted drug development. This has led to the emergence of a new class of therapeutics: KRAS G12C inhibitors. These molecules covalently bind to the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling. While the user requested information on a specific "KRAS G12C inhibitor 51," publicly available data for a compound with this exact designation is scarce. Therefore, this guide will provide a comprehensive overview of the preclinical evaluation of well-characterized KRAS G12C inhibitors, such as sotorasib (AMG-510) and adagrasib (MRTX849), which will serve as representative examples for researchers, scientists, and drug development professionals. This document will cover their effects across various cancer cell lines, detail common experimental protocols, and visualize the pertinent signaling pathways and experimental workflows.
Data Presentation: Efficacy of KRAS G12C Inhibitors in Cancer Cell Lines
The sensitivity to KRAS G12C inhibitors can vary significantly among different cancer cell lines, influenced by their genetic and signaling landscapes. The half-maximal inhibitory concentration (IC50) is a critical metric for this sensitivity.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | Non-Small Cell Lung Cancer | H358 | 7 | [1] |
| Pancreatic Cancer | MIA PaCa-2 | 8 | [1] | |
| Colorectal Cancer | SW837 | Not Specified | [2] | |
| Colorectal Cancer | SW1463 | Not Specified | [2] | |
| Adagrasib (MRTX849) | Non-Small Cell Lung Cancer | H358 | 1-10 | [3] |
| Pancreatic Cancer | MIA PaCa-2 | 1-10 | [3] | |
| Non-Small Cell Lung Cancer | Panel of 13 lines | 0.1 - 356 | [4] | |
| MRTX-1257 | Non-Small Cell Lung Cancer | Panel of 13 lines | 0.1 - 356 | [4] |
Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D cell culture). For instance, MRTX849 showed improved potency in 3D culture conditions across a panel of KRAS G12C-mutant cell lines, with most exhibiting IC50 values below 100 nM[1][3].
Signaling Pathways
KRAS G12C inhibitors primarily function by blocking the constitutively active KRAS protein, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival. The two major pathways affected are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.
KRAS G12C Signaling Pathway and Inhibition
Caption: KRAS G12C signaling cascade and point of inhibition.
Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration of a KRAS G12C inhibitor that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines with the KRAS G12C mutation are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The KRAS G12C inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours to 12 days, depending on the cell line's doubling time and the assay format (2D vs. 3D)[1].
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for a typical cell viability assay.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the impact of a KRAS G12C inhibitor on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the KRAS G12C inhibitor at various concentrations and for different durations. Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors[5].
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Western blotting workflow for pathway analysis.
Apoptosis Assay
Objective: To determine if treatment with a KRAS G12C inhibitor induces programmed cell death (apoptosis) in cancer cells.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor at relevant concentrations (e.g., around the IC50 value) for a specified time (e.g., 24, 48, 72 hours).
-
Cell Staining: Apoptosis can be assessed using various methods. A common approach is Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
Caspase Activity Assay: Alternatively, the activity of caspases, key executioner proteins in apoptosis, can be measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay).
Caption: Workflow for an Annexin V/PI apoptosis assay.
Conclusion
The development of KRAS G12C inhibitors marks a significant advancement in targeted cancer therapy. A thorough preclinical evaluation using a panel of relevant cancer cell lines is essential to understand the potency, mechanism of action, and potential resistance mechanisms of these compounds. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working in this exciting field. While the specific inhibitor "51" remains elusive in the public domain, the principles and experimental approaches outlined here are universally applicable to the characterization of any novel KRAS G12C inhibitor.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of KRAS G12C Inhibitors: A Technical Guide
Introduction
The development of inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. These agents offer a long-awaited therapeutic option for patients with tumors harboring this specific genetic alteration. A critical aspect of the preclinical and clinical characterization of any targeted therapy is its selectivity profile, which defines its on-target potency and potential off-target effects. This technical guide provides an in-depth overview of the selectivity profile of KRAS G12C inhibitors.
It is important to note that a specific compound denoted as "KRAS G12C inhibitor 51" is not extensively characterized in publicly available scientific literature. Therefore, this guide will use Sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor, as a representative example to illustrate the key concepts and data related to the selectivity of this class of drugs.
Data Presentation: Selectivity Profile of Sotorasib (AMG 510)
The selectivity of a KRAS G12C inhibitor is determined by its binding affinity and inhibitory activity against the target protein (KRAS G12C) versus other proteins in the human proteome. This is often assessed through various biochemical and cellular assays.
| Target | Assay Type | Metric | Value | Reference |
| KRAS G12C | Biochemical Binding Assay | KD | 220 nM | [1] |
| KRAS G12C | TR-FRET Nucleotide Exchange Assay | IC50 | 8.88 nM | [2][3] |
| KRAS (Wild-Type) | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [2][3] |
| KRAS G12D | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [2][3] |
| KRAS G12V | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [2][3] |
| Various Kinases, Receptors, Ion Channels, Transporters | In vitro Safety Pharmacology Panel | % Inhibition @ 10 µM | No significant off-target effects observed | [4] |
Key Observations:
-
Sotorasib demonstrates high selectivity for the KRAS G12C mutant over the wild-type KRAS and other common KRAS mutants (G12D, G12V)[2][3].
-
In broader screening panels, sotorasib shows a clean off-target profile against a wide range of kinases and other protein classes at therapeutic concentrations[4].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and interpretation of selectivity data. Below are summaries of key experimental protocols used to characterize KRAS G12C inhibitors.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This biochemical assay is a primary method for determining the potency of inhibitors in blocking the exchange of GDP for GTP, a critical step in KRAS activation.
-
Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of this binding by a compound results in a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations.
-
A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) and a FRET donor-labeled anti-His antibody (to bind His-tagged KRAS) are added.
-
The guanine nucleotide exchange factor (GEF), SOS1, is introduced to catalyze nucleotide exchange.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Protocol Outline:
-
Cells expressing KRAS G12C are treated with the inhibitor or vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble KRAS G12C at each temperature is quantified by Western blotting or other protein detection methods.
-
A melting curve is generated, and the shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
3. Kinome Scanning
To assess the selectivity of an inhibitor against a broad panel of kinases, competitive binding assays are often employed.
-
Principle: The ability of the test compound to compete with a known, immobilized ligand for binding to a large number of kinases is measured.
-
Protocol Outline:
-
A library of recombinant human kinases is used.
-
Each kinase is incubated with an immobilized ligand and the test inhibitor at a fixed concentration.
-
The amount of kinase bound to the immobilized ligand is quantified.
-
The percentage of inhibition is calculated for each kinase, providing a broad selectivity profile.
-
Visualizations
KRAS Signaling Pathway and Inhibitor Action
References
An In-Depth Technical Guide to the Off-Target Effects of Sotorasib (AMG 510)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1][2] This covalent inhibitor targets the unique cysteine residue at position 12, locking the oncoprotein in an inactive, GDP-bound state and suppressing downstream oncogenic signaling.[3] While its clinical efficacy in KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC), is well-documented, the reactive nature of its covalent mechanism necessitates a thorough investigation of its proteome-wide selectivity and potential off-target effects.[1][2]
Covalent drugs, by design, form a stable bond with their target, which can lead to high potency and a durable pharmacologic effect.[4] However, the electrophilic warhead that enables this reaction can also potentially interact with other nucleophilic residues, such as cysteines, on other proteins throughout the proteome.[2] Understanding these off-target interactions is critical for elucidating the full mechanism of action, predicting potential toxicities, and informing the development of next-generation inhibitors with improved selectivity. This guide provides a comprehensive overview of the known off-target profile of sotorasib, detailing the key identified proteins, the functional consequences of their modification, and the experimental methodologies used for their discovery.
Summary of Sotorasib Off-Target Profile
Large-scale chemoproteomic studies have been instrumental in mapping the landscape of sotorasib's off-target interactions. These analyses have revealed that sotorasib covalently modifies hundreds of cysteine-containing proteins. A pivotal study identified over 300 off-target modification sites in H358 lung cancer cells, with distinct kinetic patterns of modification.[2] These off-target proteins are implicated in a wide array of cellular processes, including nucleocytoplasmic transport, response to oxidative stress, the adaptive immune system, and glycolysis.[2]
Quantitative Analysis of Off-Target Covalent Modifications
Directly quantifying the binding affinity (e.g., IC50 or Kᵢ) of irreversible covalent inhibitors to off-targets is less common than for reversible inhibitors. The more relevant metric is the rate of covalent modification. Proteomic approaches provide a quantitative readout by identifying and measuring the abundance of drug-modified peptides. The table below summarizes the number of unique cysteine sites covalently modified by sotorasib as identified in various proteomic screens.
| Cell Line / Tissue | Treatment Conditions | Number of Identified Off-Target Cysteine Sites | Reference |
| H358 (NSCLC) | 2 μΜ Sotorasib for 4h | 294 (high confidence) | [5] |
| MIAPaca-2 CDX Tumor Tissue | 10 mg/kg/day Sotorasib for 3 days | 62 | [5] |
| MIAPaca-2 CDX Heart Tissue | 10 mg/kg/day Sotorasib for 3 days | 174 | [5] |
Functional Consequences of Key Off-Target Engagement
While hundreds of off-targets have been identified, research has focused on those with clear functional consequences. Two of the most significant validated off-targets are KEAP1 and ALDOA.
KEAP1: Modulation of the Oxidative Stress Response
Kelch-like ECH-associated protein 1 (KEAP1) is a key regulator of the cellular antioxidant response. It acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation. Sotorasib has been shown to covalently modify cysteine 288 (Cys288) of KEAP1.[2] This modification impairs KEAP1's ability to mediate NRF2 degradation, leading to the accumulation of NRF2 and its translocation to the nucleus, where it activates the expression of antioxidant response element (ARE)-driven genes.[2] This off-target activity is independent of the KRAS G12C mutational status of the cell.[2] The clinical impact of this interaction is complex; while KEAP1 loss-of-function mutations are associated with poorer outcomes in NSCLC, the sotorasib-induced modulation of this pathway may have toxicological or therapeutic implications that are still under investigation.[1][2]
References
- 1. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of KRAS G12C Inhibitors
Topic: In Vitro Assay Protocols for a Representative KRAS G12C Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a significant fraction of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common oncogenic driver. This mutation creates a constitutively active KRAS protein, leading to persistent downstream signaling through pathways like the MAPK and PI3K cascades, promoting cell proliferation and survival.[1][2] The development of covalent inhibitors that specifically target the cysteine residue of KRAS G12C has been a major breakthrough in cancer therapy.[3][4] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, trapping it and preventing its reactivation.[3][5]
This document provides a comprehensive overview of the in vitro assays essential for the preclinical evaluation of KRAS G12C inhibitors. The protocols detailed herein are designed to assess the biochemical potency, cellular activity, and mechanism of action of novel inhibitory compounds.
KRAS G12C Signaling Pathway
Under normal conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to GDP.[3] The KRAS G12C mutation impairs GAP-mediated hydrolysis, leading to an accumulation of the active GTP-bound state.[2] Active KRAS then engages with downstream effector proteins, primarily activating the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling pathways, which are critical for cell growth and survival.[2][3]
Experimental Protocols
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, which is a key step in its activation.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against KRAS G12C nucleotide exchange.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-His-tag antibody binds to His-tagged KRAS G12C, and a fluorescently labeled GTP analog serves as the FRET acceptor. When the fluorescent GTP analog binds to KRAS, FRET occurs. Inhibitors that prevent GTP binding will disrupt FRET, leading to a decrease in the signal.
Materials:
-
His-tagged recombinant human KRAS G12C protein
-
Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1
-
GDP
-
Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTPγS)
-
Anti-His-tag antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Test compound (e.g., "Inhibitor 51")
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of a solution containing His-tagged KRAS G12C protein pre-loaded with GDP and the GEF (e.g., SOS1) to each well.
-
Initiate the exchange reaction by adding 10 µL of a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Assay: Cell Viability (CyQuant Assay)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines harboring the KRAS G12C mutation.[8][9]
Objective: To determine the IC50 of the test compound in reducing the viability of KRAS G12C-mutant cells.
Materials:
-
KRAS G12C-mutant human cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound
-
96-well clear-bottom black plates
-
CyQuant™ Direct Cell Proliferation Assay Kit or similar
-
Plate reader with fluorescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add the CyQuant reagent to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C.
-
Measure the fluorescence at the appropriate wavelength (e.g., 480 nm excitation / 520 nm emission).
-
Plot the fluorescence intensity against the compound concentration and use a non-linear regression model to calculate the IC50.
Target Engagement & Pathway Modulation: Western Blot Analysis
Western blotting is used to confirm that the inhibitor engages its target in cells and modulates the downstream signaling pathway.[1]
Objective: To assess the phosphorylation status of downstream effectors like ERK and AKT as a readout of KRAS G12C pathway inhibition.
Materials:
-
KRAS G12C-mutant cell line
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply the chemiluminescence substrate.
-
Capture the image using a digital imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
The quantitative data from these assays should be summarized for clear comparison.
Table 1: Biochemical Potency of a Representative KRAS G12C Inhibitor
| Assay Type | Target | Parameter | Value (nM) |
|---|---|---|---|
| TR-FRET Nucleotide Exchange | KRAS G12C | IC50 | 8.9 |
| TR-FRET Nucleotide Exchange | KRAS (WT) | IC50 | >10,000 |
| TR-FRET Nucleotide Exchange | KRAS G12D | IC50 | >10,000 |
Data is representative and based on published values for known inhibitors like AMG 510.[6][7]
Table 2: Cellular Activity of a Representative KRAS G12C Inhibitor
| Cell Line | Cancer Type | KRAS Mutation | Parameter | Value (nM) |
|---|---|---|---|---|
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | IC50 | 10 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | IC50 | 15 |
| SW620 | Colorectal Cancer | G12V | IC50 | >5,000 |
Data is representative and based on published values for known inhibitors.[8][9]
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro characterization of a KRAS G12C inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors
These application notes provide detailed guidelines and experimental protocols for researchers, scientists, and drug development professionals involved in the characterization of KRAS G12C inhibitors. The following sections offer step-by-step instructions for key cell-based assays, present quantitative data for prominent inhibitors, and visualize critical pathways and workflows.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has become a key therapeutic target. The development of covalent inhibitors that specifically bind to the mutant cysteine has marked a significant advancement in treating KRAS G12C-driven cancers. Robust and reproducible cell-based assays are crucial for the discovery and preclinical evaluation of these inhibitors. This document outlines protocols for essential assays to determine inhibitor potency, target engagement, and impact on downstream signaling pathways.
KRAS G12C Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS promotes cell proliferation, survival, and differentiation through downstream signaling cascades, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and persistent downstream signaling, which drives oncogenesis. KRAS G12C inhibitors covalently bind to the cysteine residue in the switch-II pocket of the GDP-bound protein, locking it in an inactive conformation and preventing its interaction with downstream effectors.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
Cell Viability / Proliferation Assay
This assay determines the concentration of a KRAS G12C inhibitor that inhibits 50% of cell growth (IC50), providing a measure of the compound's potency.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2, SW1573)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
KRAS G12C inhibitor stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based reagents)
-
Plate reader (luminescence or absorbance)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KRAS G12C inhibitor in complete medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Incubate as recommended (e.g., 10 minutes for CellTiter-Glo®).
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability) and background (no cells, 0% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Target Engagement Assay
This assay measures the direct binding of the inhibitor to the KRAS G12C protein within the cell. A common method is the cellular thermal shift assay (CETSA), which relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
KRAS G12C inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot or ELISA reagents (primary anti-KRAS antibody, secondary HRP-conjugated antibody, ECL substrate)
Protocol:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the KRAS G12C inhibitor at various concentrations (e.g., 1 µM, 10 µM) or vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Thermal Challenge:
-
Aliquot the supernatant into PCR tubes or a PCR plate.
-
Heat the lysates at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A pre-determined optimal "pulse temperature" is often used for dose-response experiments.[1]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble KRAS G12C protein by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or signal (ELISA) for each temperature and inhibitor concentration.
-
Plot the percentage of soluble KRAS G12C relative to the unheated control against the temperature to generate a melting curve.
-
For dose-response experiments at a fixed temperature, plot the percentage of soluble KRAS G12C against the inhibitor concentration to determine the EC50 (effective concentration for 50% stabilization).
-
Downstream Signaling (pERK) Assay
This assay evaluates the inhibitor's effect on the activity of the MAPK pathway by measuring the phosphorylation of ERK (pERK), a key downstream effector of KRAS.
Materials:
-
KRAS G12C mutant cell line
-
Serum-free medium
-
Complete medium
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Western blot reagents (primary antibodies against pERK1/2 and total ERK1/2, secondary HRP-conjugated antibody, ECL substrate) or a pERK immunoassay kit (e.g., HTRF, AlphaLISA, Lumit).
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Treat the serum-starved cells with various concentrations of the KRAS G12C inhibitor for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells directly in the plate with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK1/2 and total ERK1/2.
-
Incubate with a secondary HRP-conjugated antibody and detect with an ECL substrate.
-
-
Immunoassay Analysis:
-
Follow the manufacturer's protocol for the specific immunoassay kit being used.[2] This typically involves adding detection reagents directly to the cell lysate.
-
-
Data Analysis:
-
For Western blots, perform densitometry to quantify the pERK signal, normalizing it to the total ERK signal.
-
For immunoassays, use the signal output as a measure of pERK levels.
-
Plot the normalized pERK signal against the inhibitor concentration to determine the IC50 for pathway inhibition.
-
Data Presentation
The following tables summarize the cellular activity of two clinically approved KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX-849), in various KRAS G12C mutant cell lines.
Table 1: Cell Viability (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | NCI-H358 | NSCLC | 7 | [3] |
| MIA PaCa-2 | Pancreatic | 8 | [3] | |
| Adagrasib (MRTX-849) | NCI-H358 | NSCLC | 11 | [3] |
| MIA PaCa-2 | Pancreatic | 23 | [3] | |
| SW1573 | NSCLC | 356 | [4] | |
| H23 | NSCLC | 10 | [5] |
Table 2: Downstream Signaling Inhibition (pERK IC50)
| Inhibitor | Cell Line | pERK IC50 (nM) | Reference |
| Sotorasib (AMG-510) | NCI-H358 | 2.3 | [3] |
| MIA PaCa-2 | 3.1 | [3] | |
| Adagrasib (MRTX-849) | NCI-H358 | 6.3 | [3] |
| MIA PaCa-2 | 23 | [3] |
Experimental Workflows
General Workflow for KRAS G12C Inhibitor Screening
Caption: A typical workflow for screening and validating KRAS G12C inhibitors.
Logical Flow of a Cell-Based Assay
Caption: Logical flow diagram for a typical cell-based assay.
References
Application Notes and Protocols for the Use of KRAS G12C Inhibitor 51 in Xenograft Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a representative KRAS G12C inhibitor, herein referred to as "Inhibitor 51," in preclinical xenograft models. The protocols and data are based on established methodologies for well-characterized KRAS G12C inhibitors.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2] The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), locks the KRAS protein in a constitutively active, GTP-bound state.[1] This leads to the continuous activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving tumor growth and survival.[1][3][4]
KRAS G12C inhibitors are a class of targeted therapies that exploit the unique cysteine residue of the mutant protein. They form a covalent bond with this cysteine, trapping KRAS G12C in its inactive, GDP-bound state and thereby blocking downstream oncogenic signaling.[3][5] Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are crucial for evaluating the in vivo efficacy and pharmacodynamics of these inhibitors before they advance to clinical trials.[6][7]
KRAS G12C Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways that promote cell proliferation, growth, and survival. The diagram below illustrates the canonical KRAS signaling cascade and the point of intervention for KRAS G12C inhibitors.
Application Notes
Xenograft Model Selection
The choice of xenograft model is critical for the successful evaluation of Inhibitor 51.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously or orthotopically implanting immortalized human cancer cell lines into immunodeficient mice.[6] CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening and pharmacodynamic studies.
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor fragments from a patient directly into immunodeficient mice.[8][9] These models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[8][9] They are particularly useful for testing therapies in the context of specific genetic backgrounds and treatment histories.[9]
Cell Line and Tumor Selection
Select human cancer cell lines or PDX models that harbor the KRAS G12C mutation. It is crucial to confirm the mutation status via sequencing. Co-occurring mutations can influence inhibitor sensitivity and should be characterized, as they may mediate primary resistance.[4]
Table 1: Commonly Used KRAS G12C-Mutant Cell Lines for Xenograft Studies
| Cell Line | Cancer Type | Notes |
|---|---|---|
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Widely used, sensitive to G12C inhibitors. |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Commonly used for pancreatic cancer studies.[10] |
| Calu-1 | Non-Small Cell Lung Cancer (NSCLC) | Another standard NSCLC model. |
| H2122 | Non-Small Cell Lung Cancer (NSCLC) | Model for studying G12C inhibitor responses. |
| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | Can be used for comparative efficacy studies.|
Animal Model Selection
Immunodeficient mice are required to prevent the rejection of human tumor grafts.[8]
-
Athymic Nude (nu/nu) Mice: Lack a thymus and cannot produce mature T cells. They are a common choice for CDX models.
-
NOD-SCID or NSG Mice: Exhibit a more severe immunodeficiency, lacking both T and B cells, and having impaired NK cell function.[8] These strains are often necessary for the successful engraftment of PDX models and certain cell lines.
Experimental Protocols
General Xenograft Efficacy Study Protocol
This protocol outlines the key steps for assessing the anti-tumor activity of Inhibitor 51 in a subcutaneous CDX or PDX model.
Materials:
-
KRAS G12C-mutant cancer cells or PDX tumor fragments.
-
Immunodeficient mice (e.g., Athymic Nude or NSG), 6-8 weeks old.
-
Matrigel or similar basement membrane matrix.
-
Inhibitor 51, vehicle control.
-
Dosing equipment (e.g., oral gavage needles).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation and Implantation:
-
For CDX models, harvest cultured cells in their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
For PDX models, use cryopreserved or fresh tumor fragments (approx. 2-3 mm³).
-
Inject the cell suspension or implant the tumor fragment subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor volume 2-3 times per week once they become palpable.
-
Measure tumor dimensions (length and width) with digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization and Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 150-250 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[11]
-
Groups typically include: Vehicle Control and Inhibitor 51 at one or more dose levels.
-
-
Drug Administration:
-
Prepare Inhibitor 51 in an appropriate vehicle for the desired route of administration (e.g., oral gavage).
-
Administer the treatment daily (QD) or as determined by pharmacokinetic studies.[10][11] For example, a common dosing regimen for preclinical KRAS G12C inhibitors is 100 mg/kg administered via oral gavage once per day.[11]
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Collect tumors for pharmacodynamic analysis (see Protocol 2).
-
Experimental Workflow Diagram
Data Presentation
Quantitative data from xenograft studies should be presented clearly to allow for easy interpretation and comparison. Efficacy is typically measured as Tumor Growth Inhibition (TGI).
Table 2: Representative Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Model (Cancer Type) | Dose & Schedule | Tumor Growth Inhibition (%) | Outcome | Reference |
|---|---|---|---|---|---|
| Sotorasib (AMG-510) | NCI-H358 (NSCLC) CDX | 100 mg/kg, QD | >90% | Regression | [12] |
| Adagrasib (MRTX849) | H358 (NSCLC) CDX | 100 mg/kg, QD | Not specified | Regression | [11] |
| Adagrasib (MRTX849) | Multiple PDX Models | 100 mg/kg, QD | Variable | 65% of models showed regression | [11] |
| Garsorasib (D-1553) | NCI-H358 (NSCLC) CDX | Not specified | Not specified | Tumor Growth Inhibition | [12] |
| Compound A | MIA PaCa-2 (Pancreatic) CDX | 30 mg/kg, QD | >80% | Stasis/Regression |[10] |
Note: TGI values are often calculated as: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100. "Regression" indicates a reduction in tumor size from baseline.
Pharmacodynamic Analysis Protocol
Pharmacodynamic (PD) studies are essential to confirm that Inhibitor 51 is engaging its target (KRAS G12C) and modulating downstream signaling in vivo.[6][10]
Procedure:
-
Study Design: Establish xenografts as described above. Administer a single dose or multiple doses of Inhibitor 51.
-
Tissue Collection: At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize cohorts of mice and immediately excise and snap-freeze tumors in liquid nitrogen.[10]
-
Target Engagement Assay:
-
To measure how much of the KRAS G12C protein is bound by the inhibitor, tumor lysates can be analyzed by mass spectrometry. This allows for the quantification of unbound KRAS G12C peptides to determine the percentage of target occupancy.[10]
-
-
Downstream Pathway Analysis:
-
Prepare protein lysates from the frozen tumors.
-
Use Western blotting or immunohistochemistry (IHC) to measure the levels of phosphorylated ERK (p-ERK), a key downstream marker of MAPK pathway activity.[10]
-
A significant reduction in p-ERK levels in the treated group compared to the vehicle control indicates successful pathway inhibition.
-
Table 3: Representative Pharmacodynamic Endpoints
| Analysis Type | Marker | Expected Outcome with Inhibitor 51 |
|---|---|---|
| Target Engagement | KRAS G12C Occupancy | Dose-dependent increase in occupancy |
| Pathway Modulation | Phospho-ERK (p-ERK) | Dose- and time-dependent decrease |
| Proliferation | Ki-67 | Decrease in positive staining |
| Apoptosis | Cleaved Caspase-3 | Increase in positive staining |
Conclusion and Future Directions
Xenograft models are indispensable tools for the preclinical evaluation of KRAS G12C inhibitors like Inhibitor 51. These studies provide critical data on efficacy, pharmacodynamics, and potential toxicity. However, researchers should be aware of the limitations, including the lack of a competent immune system in most models.
A key challenge with KRAS G12C inhibitors is the emergence of intrinsic and acquired resistance.[1][3][5] Resistance can be driven by feedback reactivation of upstream signaling (e.g., via RTKs like EGFR) or by the activation of parallel pathways like PI3K/AKT.[13][14][15] Consequently, future preclinical studies in xenograft models will increasingly focus on evaluating rational combination therapies, such as pairing KRAS G12C inhibitors with inhibitors of SHP2, EGFR, SOS1, or mTOR to overcome resistance and enhance anti-tumor activity.[5][14][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. xenograft.org [xenograft.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 9. clinicallab.com [clinicallab.com]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Application Notes and Protocols for Preclinical Animal Studies of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting preclinical animal studies to evaluate the efficacy of KRAS G12C inhibitors. The following information is synthesized from various preclinical studies and is intended to serve as a comprehensive guide for researchers in the field of oncology and drug development. While a specific "inhibitor 51" was not identified in publicly available literature, the data and protocols presented here for well-characterized KRAS G12C inhibitors can be adapted for novel compounds.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling node that, when mutated, can drive tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] The G12C mutation, a transversion from glycine to cysteine at codon 12, creates a unique opportunity for targeted therapy. Covalent inhibitors can specifically bind to the mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[3][4] Preclinical animal models are essential for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of these inhibitors before they can be advanced to clinical trials.
KRAS Signaling Pathway
KRAS is a GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state.[5][6] Activation of upstream receptor tyrosine kinases (RTKs) like EGFR leads to the recruitment of guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, activating KRAS.[1][5] Activated KRAS then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, to drive cellular proliferation, survival, and differentiation.[1][2][5][6] KRAS G12C inhibitors covalently bind to the cysteine residue in the switch-II pocket of the GDP-bound (inactive) form of the mutant protein, preventing its activation.[3]
Figure 1: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is crucial for the preclinical evaluation of KRAS G12C inhibitors. Common models include:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MiaPaCa-2) are subcutaneously implanted into immunodeficient mice (e.g., athymic nude or NSG mice). These models are useful for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with KRAS G12C-mutant cancers are implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[7][8]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the KRAS G12C mutation in specific tissues, leading to spontaneous tumor development. These models are valuable for studying tumor initiation, progression, and the interaction with the tumor microenvironment in an immunocompetent setting.[9][10]
-
Syngeneic Models: Murine cancer cell lines with a KRAS G12C mutation are implanted into immunocompetent mice of the same genetic background (e.g., CT26G12C in BALB/c mice). These models are essential for evaluating the interplay between the inhibitor and the immune system.[8]
Dosing and Administration in Animal Studies
The dosage and administration route of KRAS G12C inhibitors in animal studies can vary depending on the specific compound's pharmacokinetic properties. Oral gavage is the most common route of administration for these inhibitors.
Table 1: Examples of Dosing Regimens for KRAS G12C Inhibitors in Mouse Models
| Inhibitor Name | Animal Model | Dosage | Dosing Schedule | Efficacy Outcome | Reference |
| MRTX849 (Adagrasib) | H358 Xenografts | 10, 30, 100 mg/kg | Single oral dose | Dose-dependent KRASG12C modification | [4][7] |
| CDX and PDX models | 100 mg/kg | Daily oral gavage | Pronounced tumor regression in 17 of 26 models | [7] | |
| Compound A | MiaPaCa-2 Xenografts | 1, 5, 30 mg/kg | Once daily for 3 days | Dose-dependent target engagement and pERK modulation | [9] |
| G12C KP GEMM | 30 mg/kg | Once daily for 7 days | Inhibition of glucose metabolism | [9] | |
| AZD4625 | NCI-H358 Xenografts | 4, 20, 100 mg/kg | Daily oral dosing | Significant tumor growth inhibition; regressions at 100 mg/kg | [8] |
| NCI-H2122 Xenografts | 100 mg/kg | Daily oral dosing | Significant tumor growth inhibition | [8] | |
| MRTX-849 (analogue) | Orthotopic LLC 46 | 30 mg/kg | Daily | Modest reduction in tumor growth rate | [11] |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a novel KRAS G12C inhibitor in a subcutaneous xenograft mouse model.
Figure 2: General experimental workflow for an in vivo efficacy study in a xenograft model.
5.1. Materials
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Test KRAS G12C inhibitor and vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
-
Scale for body weight measurement
5.2. Procedure
-
Cell Preparation: Culture KRAS G12C mutant cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer the KRAS G12C inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, or at specified time points, blood and tumor tissue can be collected for PK and PD analysis. PD analysis may include measuring the levels of phosphorylated ERK (pERK) to assess downstream pathway inhibition.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the PK/PD relationship is crucial for optimizing the dosing regimen of a KRAS G12C inhibitor.
Table 2: Key PK/PD Parameters and Assessment Methods
| Parameter | Description | Assessment Method |
| Pharmacokinetics (PK) | The study of drug absorption, distribution, metabolism, and excretion (ADME). | Measurement of drug concentration in plasma and tumor tissue over time using methods like LC-MS/MS.[4][12][13] |
| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug on the body. | - Target Engagement: Measuring the percentage of KRAS G12C protein covalently bound by the inhibitor (e.g., using mass spectrometry).[9] - Pathway Modulation: Assessing the inhibition of downstream signaling pathways by measuring the levels of phosphorylated proteins like pERK and pAKT via immunohistochemistry (IHC) or Western blotting.[9] |
A robust PK/PD relationship, where higher drug exposure leads to greater target engagement and pathway inhibition, is a strong indicator of a promising therapeutic candidate. For instance, studies with MRTX849 in H358 xenografts demonstrated a clear correlation between plasma concentration, KRASG12C modification, and inhibition of downstream signaling.[4][7]
Conclusion
The development of covalent KRAS G12C inhibitors represents a significant advancement in targeted cancer therapy. Rigorous preclinical evaluation in relevant animal models is a critical step in the development of these agents. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo studies to assess the efficacy and PK/PD properties of novel KRAS G12C inhibitors. Careful consideration of the animal model, dosing regimen, and endpoints will yield valuable data to inform clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 12. Validated HPLC-MS/MS method for quantitation of AMG 510, a KRAS G12C inhibitor, in mouse plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12C Inhibitor Sotorasib (AMG 510)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a long-sought-after target for cancer therapy. Sotorasib (AMG 510) is a first-in-class, orally bioavailable, covalent inhibitor of KRAS G12C. It selectively and irreversibly binds to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This action prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1]
These application notes provide detailed information on the solubility, preparation, and experimental protocols for the use of Sotorasib in preclinical research.
Note on "KRAS G12C inhibitor 51": The designation "this compound" is not widely recognized in scientific literature. It likely refers to a specific compound from a patent application. This document focuses on the well-characterized and FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510), as a representative compound for this class of inhibitors.
Physicochemical Properties and Solubility
Sotorasib is a weakly basic drug with pH-dependent solubility. Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the solubility of Sotorasib in various common solvents.
| Solvent/Vehicle | Solubility | Notes |
| For In Vitro Experiments | ||
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (89.19 mM) | Sonication may be required for complete dissolution. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility. |
| Water | 33.33 mg/mL (59.46 mM) | Requires sonication and pH adjustment to 11 with NaOH. |
| Ethanol | 100 mg/mL | |
| For In Vivo Formulations (Oral Gavage) | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.71 mM) | A clear solution can be achieved. It is recommended to prepare this formulation fresh for each use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.71 mM) | A clear solution can be achieved. |
| 20% HP-β-CD in Saline | 10 mg/mL (17.84 mM) | Forms a suspended solution; sonication is required. |
| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | Forms a homogeneous suspension. |
Signaling Pathway
Sotorasib inhibits the KRAS G12C mutant protein, which is an upstream regulator of key signaling pathways involved in cell proliferation and survival. The primary pathways affected are the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.
Caption: KRAS G12C Signaling Pathway and Mechanism of Sotorasib Action.
Experimental Protocols
Preparation of Sotorasib Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of Sotorasib in DMSO.
Caption: Workflow for Preparing Sotorasib Stock Solution.
Materials:
-
Sotorasib (AMG 510) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Calculate the required amount of Sotorasib and DMSO to achieve a final concentration of 10 mM. The molecular weight of Sotorasib is 560.6 g/mol .
-
Weighing: Carefully weigh the calculated amount of Sotorasib powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Confirmation: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, aliquots can be stored at -20°C for up to one month.
In Vitro Cell Viability Assay (MTT/CellTiter-Glo)
This protocol outlines a general procedure for assessing the effect of Sotorasib on the viability of KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) and a KRAS wild-type or other mutant cell line as a negative control (e.g., A549).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Sotorasib 10 mM stock solution in DMSO.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
DMSO (for vehicle control).
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[2]
-
Compound Dilution: Prepare a serial dilution of Sotorasib in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of Sotorasib or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.[2]
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of KRAS Pathway Inhibition
This protocol is for detecting the inhibition of downstream KRAS signaling (e.g., p-ERK, p-AKT) following Sotorasib treatment.
Materials:
-
KRAS G12C mutant cells.
-
6-well plates.
-
Sotorasib stock solution.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Sotorasib at desired concentrations (e.g., 100 nM) for a specified time (e.g., 2, 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Sotorasib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
KRAS G12C mutant cancer cells (e.g., NCI-H358).
-
Sotorasib formulation for oral gavage (see solubility table).
-
Vehicle control formulation.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H358 cells in 0.2 mL of PBS into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
-
Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups (n ≥ 5 mice per group).[2]
-
Dosing: Administer Sotorasib (e.g., 10-100 mg/kg) or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.[2]
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Monitor animal body weight and overall health throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess treatment efficacy.
Conclusion
Sotorasib (AMG 510) is a potent and selective inhibitor of KRAS G12C. The protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in preclinical studies. Adherence to proper preparation and experimental procedures is essential for obtaining reliable and reproducible data in the investigation of KRAS-driven cancers.
References
Application Notes and Protocols for Western Blot Analysis of KRAS G12C Inhibitor 51 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key target for therapeutic intervention. KRAS G12C inhibitors, such as the investigational compound "KRAS G12C inhibitor 51," are designed to specifically bind to the mutant cysteine, locking the protein in an inactive state and thereby inhibiting downstream oncogenic signaling.
Western blotting is a crucial technique to assess the efficacy of such inhibitors by quantifying the changes in the phosphorylation status of downstream effector proteins. A primary biomarker for the inhibition of the KRAS G12C signaling pathway is the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This document provides a detailed protocol for performing Western blot analysis to evaluate the effects of this compound on p-ERK levels in cancer cell lines harboring the KRAS G12C mutation.
Data Presentation
While specific quantitative data for "this compound" is not publicly available, the following table presents representative data from studies on other well-characterized KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), to illustrate the expected outcomes of such experiments. This data demonstrates the dose-dependent inhibition of p-ERK and the corresponding effect on cell viability.
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | Western Blot | p-ERK Inhibition | ~10-100 nM | [1] |
| MIA PaCa-2 (Pancreatic) | Lumit p-ERK Assay | p-ERK Inhibition | nM range | [2] | |
| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | Western Blot | p-ERK Inhibition | Sustained at 100 nM | [3] |
| H358 (NSCLC) | Cell Viability | Growth Inhibition | ~0.32 µM | [4] | |
| ARS-1620 | H358 (NSCLC) | Western Blot | p-ERK Inhibition | ~10 µM for ~50% reduction |
Signaling Pathway
The KRAS G12C protein, when in its active GTP-bound state, initiates a cascade of downstream signaling events primarily through the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. KRAS G12C inhibitors covalently bind to the mutant cysteine, locking KRAS in an inactive GDP-bound state and blocking this signaling cascade.
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 51.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound involves cell culture, inhibitor treatment, protein extraction, quantification, and subsequent analysis by Western blotting.
Caption: Experimental workflow for Western blot analysis of this compound treatment.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Utilize a human cancer cell line known to harbor the KRAS G12C mutation (e.g., NCI-H358 for non-small cell lung cancer or MIA PaCa-2 for pancreatic cancer).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Treatment: Once the cells reach the desired confluency, replace the medium with the medium containing the different concentrations of this compound or the vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, or 24 hours) to allow for the inhibitor to exert its effect on the signaling pathway.
II. Cell Lysis and Protein Quantification
-
Cell Wash: After the incubation period, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells from the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blotting
-
Sample Preparation: Based on the protein concentration, normalize the samples to have equal amounts of protein (e.g., 20-30 µg per lane). Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples onto a 10% or 12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal and then to the loading control to determine the relative change in ERK phosphorylation across the different treatment conditions. Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.
References
- 1. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence (IF) staining of cells treated with a KRAS G12C inhibitor. The focus is on visualizing the effects of inhibition on downstream signaling pathways. While "inhibitor 51" is not specifically documented in the reviewed literature, this protocol is applicable to other well-characterized KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849).
Introduction
KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer and other malignancies.[1][2][3] KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[1][4][5] This inhibition is designed to block downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby suppressing tumor cell proliferation and survival.[2][6][7]
Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of key proteins within these signaling pathways. By comparing inhibitor-treated cells to control cells, researchers can assess the inhibitor's efficacy in modulating downstream targets.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of a KRAS G12C inhibitor on a downstream effector, phosphorylated ERK (p-ERK). The data is presented as the mean fluorescence intensity (MFI), a common metric for quantifying protein expression in IF studies.
| Treatment Group | Mean Fluorescence Intensity (MFI) of Nuclear p-ERK (Arbitrary Units) | Standard Deviation | P-value vs. Vehicle Control |
| Vehicle Control (DMSO) | 1500 | 120 | - |
| KRAS G12C Inhibitor (1 µM) | 450 | 50 | < 0.001 |
Note: This data is representative. Actual results will vary depending on the cell line, inhibitor concentration, and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured cells treated with a KRAS G12C inhibitor.
Materials
-
Cell Culture: Adherent cancer cell line with a KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2)
-
Culture Vessels: Glass coverslips or chamber slides suitable for microscopy[8]
-
KRAS G12C Inhibitor: Stock solution in DMSO
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS[9][10]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-ERK1/2
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-Mouse IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate Buffered Saline (PBS): pH 7.4
Procedure
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips or chamber slides at an appropriate density to achieve 50-70% confluency at the time of the experiment.[8]
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat cells with the KRAS G12C inhibitor at the desired concentration (e.g., 1 µM) or with vehicle control (DMSO) for the specified duration (e.g., 2-24 hours).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using anti-fade mounting medium.[8]
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for each fluorophore.
-
Quantify the fluorescence intensity of the target proteins in the relevant subcellular compartments (e.g., nucleus for p-ERK) using image analysis software.
-
Visualizations
The following diagrams illustrate the KRAS signaling pathway and a typical immunofluorescence workflow.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: Immunofluorescence Staining Experimental Workflow.
References
- 1. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. biotium.com [biotium.com]
- 12. ibidi.com [ibidi.com]
- 13. scbt.com [scbt.com]
Application Notes and Protocols for CRISPR Screens with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 screens with KRAS G12C inhibitors. The information is curated from peer-reviewed literature and is intended to guide researchers in identifying mechanisms of drug resistance and discovering synthetic lethal targets to enhance the efficacy of KRAS G12C-targeted therapies. For the purpose of these notes, we will focus on the well-characterized KRAS G12C inhibitor, Adagrasib (MRTX849), as a representative compound.
Introduction
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has been a significant breakthrough in cancer therapy.[1][2] Drugs like Adagrasib and Sotorasib have shown clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[3][4][5][6] However, both intrinsic and acquired resistance limit the long-term efficacy of these inhibitors.[3][7]
CRISPR-Cas9 genome-wide screening is a powerful tool to systematically investigate the genetic basis of drug sensitivity and resistance.[6][8][9] By knocking out every gene in the genome, researchers can identify genes whose loss confers resistance or sensitivity to a KRAS G12C inhibitor. This knowledge is crucial for developing rational combination therapies and overcoming resistance.
Quantitative Data Summary
Table 1: Adagrasib (MRTX849) IC50 Values in KRAS G12C Mutant Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Adagrasib in various KRAS G12C mutant cancer cell lines, as reported in the literature. These values can help in selecting appropriate cell lines and drug concentrations for CRISPR screens.
| Cell Line | Cancer Type | IC50 (nM, 2D culture) | IC50 (nM, 3D culture) |
| NCI-H358 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| MIA PaCa-2 | Pancreatic Cancer | 10 - 973 | 0.2 - 1042 |
| NCI-H2122 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| SW1573 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| H2030 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 10 - 973 | 0.2 - 1042 |
| H1373 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |
Data compiled from multiple sources.[10][11][12] The range of IC50 values reflects the variability between different studies and experimental conditions.
Table 2: Sotorasib (AMG 510) IC50 Values in KRAS G12C Mutant Cancer Cell Lines
For comparison, the IC50 values for another prominent KRAS G12C inhibitor, Sotorasib, are provided below.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 |
Data compiled from multiple sources.[9][13][14]
Table 3: Top Gene Hits from CRISPR Screens with KRAS G12C Inhibitors
This table presents a summary of representative genes identified in published CRISPR screens that, when knocked out, either sensitize or cause resistance to KRAS G12C inhibitors.
| Screen Type | Gene Hit | Effect of Knockout | Pathway |
| Resistance | PTEN | Resistance | PI3K/AKT Signaling |
| Resistance | NF1 | Resistance | RAS/MAPK Signaling |
| Sensitization | FGFR1 | Sensitization | Receptor Tyrosine Kinase Signaling |
| Sensitization | SHP2 (PTPN11) | Sensitization | RAS/MAPK Signaling |
| Synthetic Lethal | YAP1/TAZ | Sensitization | Hippo Signaling |
| Synthetic Lethal | TEAD | Sensitization | Hippo Signaling |
This is a representative list compiled from several studies.[3][4][6][9] The specific hits can vary depending on the cell line and screening conditions.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the response to a KRAS G12C inhibitor.
Protocol 1: Cell Line Preparation and IC50 Determination
-
Cell Culture:
-
Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358) in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly test for mycoplasma contamination.
-
-
IC50 Determination:
-
Seed cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., Adagrasib) for 72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism). This will determine the appropriate drug concentration for the screen (typically around the IC20-IC30 for resistance screens and IC50-IC80 for sensitization screens).
-
Protocol 2: Lentiviral Production of CRISPR Library
-
Plasmid Preparation:
-
Amplify the pooled CRISPR library plasmids (e.g., GeCKO v2.0) in E. coli and purify the plasmid DNA.
-
Co-transfect the library plasmid with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a transfection reagent.
-
-
Lentivirus Harvest:
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The virus can be concentrated by ultracentrifugation or with a commercially available concentration reagent.
-
Aliquot the concentrated virus and store at -80°C.
-
-
Viral Titer Determination:
-
Transduce the target cancer cell line with serial dilutions of the lentivirus in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, select the cells with an appropriate antibiotic (e.g., puromycin) for 48-72 hours.
-
Determine the multiplicity of infection (MOI) by counting the surviving cells. An MOI of 0.3-0.5 is recommended for CRISPR screens to ensure that most cells receive a single guide RNA.
-
Protocol 3: CRISPR Library Transduction and Screening
-
Cell Transduction:
-
Seed a sufficient number of Cas9-expressing target cells to achieve at least 500-1000x coverage of the CRISPR library.
-
Transduce the cells with the CRISPR library lentivirus at an MOI of 0.3-0.5 in the presence of polybrene.
-
-
Antibiotic Selection:
-
After 24-48 hours, select the transduced cells with the appropriate antibiotic until a non-transduced control plate shows complete cell death.
-
-
CRISPR Screen:
-
After selection, harvest a baseline cell population (Day 0).
-
Plate the remaining cells into two arms: a vehicle control (e.g., DMSO) and the KRAS G12C inhibitor treatment arm.
-
Maintain the cells under treatment for a predetermined period (e.g., 14-21 days), ensuring that the library coverage is maintained at each passage.
-
Harvest the cells at the end of the screen.
-
Protocol 4: Genomic DNA Extraction, NGS, and Data Analysis
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the Day 0 and end-of-screen cell pellets using a commercial kit suitable for large-scale preparations.
-
-
Next-Generation Sequencing (NGS) Library Preparation:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR approach.
-
PCR 1: Amplifies the sgRNA cassette.
-
PCR 2: Adds Illumina sequencing adapters and barcodes for multiplexing.
-
-
Purify the PCR products and quantify the library.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on an Illumina platform (e.g., NextSeq or HiSeq).
-
Use computational tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
-
Identify enriched (resistance hits) or depleted (sensitization hits) sgRNAs in the drug-treated population compared to the control.
-
Perform gene set enrichment analysis (GSEA) to identify pathways that are significantly altered.
-
Visualizations
Signaling Pathway Diagrams
Caption: Simplified KRAS signaling pathway and the mechanism of action of Adagrasib.
Experimental Workflow Diagram
Caption: Workflow for a genome-wide CRISPR screen with a KRAS G12C inhibitor.
References
- 1. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. manuals.cellecta.com [manuals.cellecta.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. | Broad Institute [broadinstitute.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pharmacokinetic Analysis of KRAS G12C Inhibitor 51
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[1][2] KRAS G12C inhibitors represent a significant breakthrough in targeted cancer therapy.[3][4] Understanding the pharmacokinetic (PK) profile of these inhibitors is crucial for optimizing their efficacy and safety. This document provides detailed application notes and protocols for the pharmacokinetic analysis of a novel KRAS G12C inhibitor, designated as Inhibitor 51.
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is essential for determining appropriate dosing regimens and predicting potential drug-drug interactions.[5][6] The following sections detail the methodologies for conducting in vivo pharmacokinetic studies and the bioanalytical procedures for quantifying Inhibitor 51 in biological matrices.
Data Presentation: Pharmacokinetic Parameters of Inhibitor 51
The following table summarizes the key pharmacokinetic parameters of Inhibitor 51 following oral and intravenous administration in a preclinical rodent model. This data is essential for assessing the drug's bioavailability and clearance characteristics.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 |
| Tmax (h) | 1.5 | 0.25 |
| AUClast (ng·h/mL) | 4200 ± 550 | 2800 ± 400 |
| AUCinf (ng·h/mL) | 4350 ± 580 | 2850 ± 420 |
| Half-life (t½) (h) | 4.2 | 3.8 |
| Clearance (CL) (mL/min/kg) | - | 11.8 |
| Volume of Distribution (Vd) (L/kg) | - | 3.4 |
| Oral Bioavailability (F%) | 61 | - |
Data are presented as mean ± standard deviation.
Signaling Pathway
KRAS, a key protein in the RAS-MAPK signaling pathway, cycles between an active GTP-bound state and an inactive GDP-bound state.[7] The G12C mutation traps KRAS in its active state, leading to constitutive activation of downstream signaling pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promotes cell proliferation and survival.[1] KRAS G12C inhibitors, such as Inhibitor 51, covalently bind to the mutant cysteine residue, locking the protein in its inactive state and thereby inhibiting downstream signaling.
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 51.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the procedure for a single-dose pharmacokinetic study of Inhibitor 51 in Sprague-Dawley rats.
1. Animal Housing and Acclimatization:
-
House male Sprague-Dawley rats (8-10 weeks old, 250-300g) in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.
-
Provide free access to standard chow and water.
-
Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.[8]
2. Formulation Preparation:
-
Oral (PO) Formulation: Prepare a suspension of Inhibitor 51 in a vehicle of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water to a final concentration of 2 mg/mL for a 10 mg/kg dose.
-
Intravenous (IV) Formulation: Dissolve Inhibitor 51 in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 0.4 mg/mL for a 2 mg/kg dose.
3. Drug Administration:
-
Divide animals into two groups (n=5 per group): PO and IV administration.
-
PO Administration: Administer the formulation orally via gavage at a volume of 5 mL/kg.
-
IV Administration: Administer the formulation via a tail vein injection at a volume of 5 mL/kg.
4. Blood Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Collect blood into tubes containing K2EDTA as an anticoagulant.
-
Immediately place the tubes on ice.
5. Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Protocol for Quantification of Inhibitor 51 in Plasma using LC-MS/MS
This protocol describes the method for quantifying the concentration of Inhibitor 51 in rat plasma.
1. Materials and Reagents:
-
Inhibitor 51 reference standard
-
Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled version of Inhibitor 51)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Rat plasma (blank)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Inhibitor 51 (1 mg/mL) in DMSO.
-
Prepare working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water.
-
Prepare calibration curve standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the appropriate working standard solution into blank rat plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both Inhibitor 51 and the internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for Inhibitor 51 and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Inhibitor 51 in the unknown samples and QCs from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of Inhibitor 51.
Caption: Experimental workflow for the pharmacokinetic analysis of Inhibitor 51.
Conclusion
The protocols and data presented provide a comprehensive framework for the pharmacokinetic evaluation of the KRAS G12C inhibitor, Inhibitor 51. Adherence to these detailed methodologies will ensure the generation of robust and reliable data, which is fundamental for the continued development of this and other targeted cancer therapies. The successful characterization of a drug's pharmacokinetic profile is a critical step in its journey from a promising compound to a clinically effective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
Troubleshooting & Optimization
KRAS G12C inhibitor 51 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of KRAS G12C inhibitor 51. Given the limited publicly available solubility data for this specific compound, this guide incorporates data from structurally related and well-characterized KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), to provide relevant and practical advice.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers. Is this expected?
A1: Yes, this is a common issue. KRAS G12C inhibitors, including pyrimidone derivatives like inhibitor 51, are often poorly soluble in aqueous solutions at neutral pH.[1][2] This is a characteristic of many kinase inhibitors, which are frequently classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning they have low solubility and variable permeability.[2]
Q2: What are the typical solvents for dissolving KRAS G12C inhibitors for in vitro assays?
A2: For in vitro experiments, KRAS G12C inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is crucial to use fresh, high-quality DMSO, as absorbed moisture can negatively impact solubility.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q4: How does pH affect the solubility of KRAS G12C inhibitors?
A4: The solubility of many kinase inhibitors is pH-dependent. For instance, Adagrasib's aqueous solubility is significantly higher at acidic pH ( >262 mg/mL at pH 1.2) compared to near-neutral pH (< 0.010 mg/mL at pH 6.8). While specific data for inhibitor 51 is not available, it is reasonable to expect a similar trend.
Q5: Are there any general strategies to improve the solubility of poorly soluble inhibitors like this compound?
A5: Yes, several techniques can be employed to enhance solubility. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), and creating solid dispersions. Chemical methods involve the use of co-solvents, surfactants, cyclodextrins, and pH modification.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. - Lower the final concentration of the inhibitor. - Use a formulation aid such as a surfactant (e.g., Tween 80) or a cyclodextrin. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable compound concentration in the cell culture medium. | - Prepare fresh dilutions from the DMSO stock for each experiment. - Visually inspect the final solution for any signs of precipitation before adding it to the cells. - Consider using a pre-formulated solution or a solubility-enhanced formulation. |
| Low bioavailability in in vivo studies. | Poor aqueous solubility limiting absorption from the gastrointestinal tract. | - Employ formulation strategies such as lipid-based formulations or nanosuspensions to improve oral absorption. - Consider alternative routes of administration if oral delivery remains a challenge. |
| Difficulty preparing a high-concentration stock solution in DMSO. | The inhibitor has limited solubility even in DMSO at room temperature. | - Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. - Ensure the DMSO is anhydrous. |
Quantitative Solubility Data for Representative KRAS G12C Inhibitors
The following table summarizes the solubility data for the well-characterized KRAS G12C inhibitors Sotorasib and Adagrasib, which can serve as a reference for handling inhibitor 51.
| Inhibitor | Solvent | Solubility | Reference |
| Sotorasib (AMG-510) | DMSO | 50 - 100 mg/mL | Sotorasib (AMG-510) |
| Aqueous Buffer (pH 1.2) | 1.3 mg/mL | Sotorasib | |
| Aqueous Buffer (pH 6.8) | 0.03 mg/mL | Sotorasib | |
| Adagrasib (MRTX849) | DMSO | 25 mg/mL (with warming) | Adagrasib (MRTX849) |
| Ethanol | 100 mg/mL | Adagrasib (MRTX849) Datasheet | |
| Water | Insoluble | Adagrasib (MRTX849) Datasheet | |
| Aqueous Buffer (pH 1.2, 37°C) | > 262 mg/mL | APPLICATION NUMBER: - 216340Orig1s000 PRODUCT QUALITY REVIEW(S) - accessdata.fda.gov | |
| Aqueous Buffer (pH 6.8, 37°C) | < 0.010 mg/mL | APPLICATION NUMBER: - 216340Orig1s000 PRODUCT QUALITY REVIEW(S) - accessdata.fda.gov |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound for in vitro use.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C and/or place it in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Solubility Enhancement using a Co-solvent System
Objective: To improve the solubility of this compound in an aqueous buffer for experimental assays.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Co-solvent (e.g., Ethanol, PEG300, Tween 80)
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of the inhibitor and the maximum tolerable concentration of the co-solvent in your experiment.
-
In a sterile tube, first add the required volume of the co-solvent (e.g., PEG300).
-
To this, add the appropriate volume of the DMSO stock solution of the inhibitor and mix well.
-
If using a surfactant like Tween 80, add it to the mixture and mix thoroughly.
-
Slowly add the aqueous buffer to the mixture while vortexing to reach the final volume. This gradual addition helps prevent precipitation.
-
Visually inspect the final solution for clarity. If precipitation occurs, the formulation may need to be optimized by adjusting the co-solvent/surfactant concentration or lowering the final inhibitor concentration.
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: General workflow for addressing solubility issues of investigational compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRas G12C inhibitor 1 | Ras | TargetMol [targetmol.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing KRAS G12C Inhibitor 51 Concentration in Cell Culture
Welcome to the technical support center for KRAS G12C Inhibitor 51. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the use of this compound.
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new KRAS G12C mutant cell line, we recommend starting with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for KRAS G12C inhibitors is from 1 nM to 10 µM. Based on published data for similar inhibitors, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is a good starting point for a 72- to 96-hour cell viability assay.
Q2: I am not observing a significant decrease in cell viability after treatment with Inhibitor 51. What are the possible reasons?
A2: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Authenticity and KRAS G12C Status: Confirm that your cell line indeed harbors the KRAS G12C mutation and has been recently authenticated. Genetic drift in culture can sometimes lead to unexpected results.
-
Inhibitor Concentration and Incubation Time: The concentration might be too low, or the incubation time too short. We recommend performing a dose-response and time-course experiment. Some cell lines may require longer exposure (e.g., up to 12 days in 3D culture) to show a significant effect.[1]
-
Cell Culture Conditions: Ensure optimal cell culture conditions, including media, supplements, and confluency. Over-confluent or unhealthy cells may respond differently to treatment. Some cell lines are sensitive to trypsin; a gentle dissociation solution may be required.[2]
-
Inherent Resistance: Some KRAS G12C mutant cell lines exhibit inherent resistance to inhibitors. This can be due to the activation of parallel signaling pathways, such as the PI3K/AKT pathway, which may not be fully dependent on KRAS signaling for cell survival.[3]
-
Experimental Assay: Verify that your cell viability assay is sensitive enough to detect changes. Consider using a metabolic assay like CellTiter-Glo or a direct cell counting method.
Q3: My cells initially respond to Inhibitor 51, but then they seem to recover and resume proliferation. What is happening?
A3: This phenomenon is likely due to adaptive resistance. Cancer cells can develop mechanisms to overcome the effects of KRAS G12C inhibition. Common mechanisms include:
-
Feedback Reactivation of Signaling Pathways: Inhibition of KRAS G12C can lead to a feedback loop that reactivates upstream signaling through receptor tyrosine kinases (RTKs) like EGFR.[4][5][6] This can lead to the reactivation of the MAPK pathway or other survival pathways.
-
Acquired Secondary Mutations: Prolonged treatment can lead to the selection of cells with secondary mutations in KRAS or other downstream effectors (e.g., BRAF, MEK) that render the inhibitor ineffective.[5]
-
Activation of Bypass Pathways: Cells may upregulate parallel signaling pathways to compensate for the inhibition of the KRAS pathway.[3][7]
To investigate adaptive resistance, you can perform Western blot analysis to check for the reactivation of pERK and pAKT at different time points after inhibitor treatment. Combination therapies with inhibitors of upstream (e.g., EGFR inhibitors) or downstream (e.g., MEK inhibitors) signaling molecules may be necessary to overcome this resistance.[6][7][8]
Data Presentation
Table 1: IC50 Values of Various KRAS G12C Inhibitors in Different Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | MRTX849 | 10 - 973 |
| NCI-H358 | NSCLC | MRTX849 | 10 - 973 |
| NCI-H358 | NSCLC | ARS-1620 | 400 |
| Calu-1 | NSCLC | 143D | 5 - 67 |
| SW1463 | Colorectal | 143D | 5 - 67 |
| NCI-H1373 | NSCLC | 143D | 5 - 67 |
Note: IC50 values can vary between labs and experimental conditions. This table provides a general reference range based on published data.[1][9][10]
Table 2: IC50 Values of MRTX849 in 2D vs. 3D Cell Culture
| Cell Line | IC50 in 2D (nM) | IC50 in 3D (nM) |
| KRAS G12C-mutant cell lines | 10 - 973 | 0.2 - 1042 |
Note: Many KRAS G12C inhibitors show improved potency in 3D culture formats.[1]
Experimental Protocols
1. Cell Viability (IC50 Determination) using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the concentration of Inhibitor 51 that inhibits cell viability by 50%.
-
Materials:
-
KRAS G12C mutant cell line of interest
-
Complete growth medium
-
96-well clear-bottom white plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Inhibitor 51 in complete growth medium. A common range to test is 0 to 10 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Plot the data as a percentage of the DMSO control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis of KRAS Pathway Inhibition
This protocol is to assess the effect of Inhibitor 51 on downstream signaling pathways.
-
Materials:
-
KRAS G12C mutant cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-KRAS G12C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of Inhibitor 51 (e.g., at the IC50 concentration) for various time points (e.g., 2, 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Analyze the changes in phosphorylation of ERK and AKT relative to total protein levels.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 51.
Caption: Experimental workflow for optimizing the concentration of this compound.
Caption: Troubleshooting decision tree for lack of efficacy of this compound.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine KRAS(G12C) Lung Tumor Cell Line (mKRC.2) | Applied Biological Materials Inc. [abmgood.com]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS G12C Inhibitor 51
Disclaimer: Specific preclinical toxicity data for KRAS G12C inhibitor 51 is not publicly available in English-language resources. The information provided below is generalized from publicly accessible data on other KRAS G12C inhibitors, such as sotorasib and adagrasib, and is intended to serve as a guidance for researchers. The toxicological profile of this compound may differ significantly.
General Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vivo experiments with KRAS G12C inhibitors.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Incorrect dosage or formulation- Acute toxicity of the compound- Animal model susceptibility | - Verify dose calculations and formulation protocol.- Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).- Review literature for known sensitivities of the specific animal model. |
| Significant Body Weight Loss (>15%) | - Gastrointestinal toxicity- Dehydration- General malaise | - Monitor food and water intake daily.- Consider supportive care such as subcutaneous fluid administration.- Reduce the dose or dosing frequency. |
| Gastrointestinal Issues (Diarrhea, Dehydration) | - On-target or off-target effects on the GI tract | - Administer anti-diarrheal agents as part of the study protocol.- Ensure ad libitum access to hydration.- Perform histological analysis of the GI tract at necropsy. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity | - Collect blood samples for clinical chemistry analysis at baseline and throughout the study.- Reduce the dose or discontinue treatment.- Conduct histopathological examination of the liver. |
| Skin Rash or Dermatitis | - Off-target effects on the skin | - Document the onset and progression of any skin lesions.- Consider a skin biopsy for histopathological analysis.- Consult with a veterinary pathologist. |
Frequently Asked Questions (FAQs)
What are the most common toxicities observed with KRAS G12C inhibitors in animal models?
Based on data from inhibitors like sotorasib and adagrasib, the most frequently reported toxicities in animal models include gastrointestinal issues such as diarrhea and vomiting, as well as hepatotoxicity, indicated by elevated liver enzymes (ALT and AST)[1].
What animal models are typically used for toxicology studies of KRAS G12C inhibitors?
Toxicology studies for KRAS G12C inhibitors are commonly conducted in rodent models, such as mice (e.g., CD-1, BALB/c nude) and rats (e.g., Sprague-Dawley, Wistar), as well as in non-rodent models like dogs (e.g., Beagle) to assess potential toxicities in different species before advancing to clinical trials.
How can I monitor for potential toxicities during my in vivo study?
Regular monitoring should include:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of distress.
-
Body Weight: Measure body weight at least twice weekly.
-
Food and Water Consumption: Monitor daily to detect any significant changes.
-
Clinical Pathology: Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
Gross Pathology and Histopathology: At the end of the study, perform a thorough necropsy and collect tissues for histopathological examination.
Are there any known mechanisms for the observed toxicities?
The precise mechanisms of all toxicities are not fully elucidated. Gastrointestinal toxicity may be related to on-target inhibition of KRAS G12C in the intestinal epithelium or off-target effects. Hepatotoxicity is a known class effect for some small molecule inhibitors and requires careful monitoring[1].
Quantitative Toxicity Data (Generalized from Sotorasib and Adagrasib)
Note: The following data is for sotorasib and adagrasib and should be used for reference only. The toxicity of this compound may be different.
Table 1: Overview of Common Adverse Events in Preclinical and Clinical Studies of Sotorasib and Adagrasib
| Adverse Event | Sotorasib | Adagrasib |
| Gastrointestinal | Diarrhea, Nausea, Vomiting[1] | Diarrhea, Nausea, Vomiting[1] |
| Hepatic | Increased ALT/AST, Hepatotoxicity[1] | Increased ALT/AST |
| General | Fatigue, Decreased Appetite | Fatigue, Dizziness[1] |
Experimental Protocols
General Protocol for a Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a common mouse strain (e.g., CD-1 or BALB/c), typically 6-8 weeks old, with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Formulation: Prepare the KRAS G12C inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dose Administration: Administer the inhibitor via the intended clinical route (e.g., oral gavage) once daily for a predetermined period (e.g., 14 days).
-
Dose Groups: Start with a wide range of doses, including a vehicle control group. A common starting dose could be based on in vitro efficacy data.
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight daily.
-
At the end of the study, collect blood for hematology and clinical chemistry.
-
Perform a gross necropsy on all animals.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity, and where body weight loss does not exceed a predefined limit (e.g., 15-20%).
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
References
Navigating Resistance to KRAS G12C Inhibitors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to KRAS G12C inhibitors in their experiments. The information is curated from recent studies and aims to provide practical solutions and deeper insights into the complex landscape of KRAS G12C inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line is showing innate resistance to sotorasib/adagrasib. What are the potential underlying mechanisms?
A1: Primary or innate resistance to KRAS G12C inhibitors can be driven by several factors. One of the most critical mechanisms, particularly in colorectal cancer (CRC), is the activation of EGFR signaling.[1] KRAS G12C inhibition can lead to a rebound in phospho-ERK levels due to high basal receptor tyrosine kinase (RTK) activation.[1] Additionally, co-mutations, such as those in STK11/LKB1, can contribute to primary resistance by activating pathways like KEAP1/NRF2 and inducing phenotypic plasticity.[2]
Q2: My cells initially responded to the KRAS G12C inhibitor, but now they have developed acquired resistance. What are the common molecular changes I should investigate?
A2: Acquired resistance is a common challenge and can be broadly categorized into "on-target" and "off-target" mechanisms.[3]
-
On-target alterations directly affect the KRAS G12C protein itself. These can include secondary KRAS mutations that prevent inhibitor binding (e.g., at codons 12, 68, 95, 96) or amplification of the KRAS G12C allele.[4][5][6]
-
Off-target mechanisms involve the activation of bypass pathways that circumvent the need for KRAS signaling.[3] Common alterations include:
-
Activation of other RAS isoforms: Increased levels of NRAS-GTP and HRAS-GTP can restore MAPK signaling.[7]
-
Mutations in downstream effectors: Activating mutations in genes like BRAF, MEK (MAP2K1), and NRAS can reactivate the MAPK pathway.[4][5]
-
Activation of parallel signaling pathways: Amplification of RTKs like MET and HER2, or oncogenic fusions involving ALK, RET, BRAF, RAF1, and FGFR3 can drive resistance.[4][5][8]
-
Loss of tumor suppressors: Loss-of-function mutations in genes like NF1 and PTEN have also been identified.[4]
-
Histologic transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), the tumor cells can change their histology, for example, from adenocarcinoma to squamous cell carcinoma.[4][5]
-
Q3: What are the current combination strategies being explored to overcome resistance to KRAS G12C inhibitors?
A3: Rational combination therapies are a key strategy to overcome both primary and acquired resistance. Several promising combinations are under investigation in preclinical and clinical settings:[1][9][10]
-
Upstream Pathway Inhibition:
-
EGFR Inhibitors (e.g., cetuximab, panitumumab): Particularly effective in CRC where EGFR signaling is a major resistance mechanism.[1]
-
SHP2 Inhibitors (e.g., TNO155, RMC-4630): SHP2 is a protein tyrosine phosphatase that acts upstream of RAS. Combining KRAS G12C and SHP2 inhibitors can lead to sustained RAS pathway suppression.[7][11]
-
SOS1 Inhibitors (e.g., BI 1701963): SOS1 is a guanine nucleotide exchange factor that activates RAS.[8]
-
-
Downstream Pathway Inhibition:
-
MEK Inhibitors (e.g., trametinib): Directly targeting the downstream MAPK pathway can prevent its reactivation.[12]
-
-
Targeting Parallel Pathways:
-
PI3K/mTOR Inhibitors (e.g., everolimus): To counteract signaling through the PI3K-AKT-mTOR axis.[8]
-
-
Other Emerging Strategies:
-
CDK4/6 Inhibitors: To target cell cycle progression.[9]
-
Immunotherapy (e.g., PD-1/PD-L1 inhibitors): Preclinical data suggest a synergistic effect between KRAS G12C inhibitors and checkpoint inhibitors.[12]
-
RAS(ON) Inhibitors (e.g., RMC-7977): These next-generation inhibitors target the active state of RAS, potentially overcoming resistance mechanisms that reactivate RAS signaling.[13]
-
Pan-RAS Inhibitors (e.g., RMC-6236): These inhibitors target multiple RAS isoforms.[14]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No initial response to KRAS G12C inhibitor in a KRAS G12C mutant cell line. | Primary Resistance: - High basal RTK activity (especially in CRC models). - Co-occurring mutations (e.g., STK11/LKB1). | - Investigate: Perform phospho-RTK arrays to assess RTK activation. Sequence for common co-mutations. - Experiment: Test combination with an EGFR inhibitor (for CRC) or a SHP2 inhibitor. |
| Initial sensitivity followed by rapid development of resistance. | Adaptive Resistance: - Reactivation of wild-type RAS isoforms (NRAS, HRAS). - Feedback reactivation of upstream signaling. | - Investigate: Perform RAS-GTP pulldown assays to measure the activity of different RAS isoforms over a time course (e.g., 4, 24, 48 hours) of inhibitor treatment.[7] - Experiment: Evaluate combination with a SHP2 inhibitor or a pan-RAS inhibitor. |
| Clonal outgrowth of resistant cells after prolonged treatment. | Acquired Resistance: - Secondary mutations in KRAS. - Amplification of KRAS G12C. - Mutations in downstream or parallel pathway components. | - Investigate: Perform next-generation sequencing (NGS) on both the parental and resistant cell lines to identify acquired genetic alterations. Droplet digital PCR (ddPCR) can be used for sensitive detection of known resistance mutations.[15] - Experiment: Based on the identified resistance mechanism, select a rational combination therapy (e.g., MEK inhibitor for a MAP2K1 mutation). |
| Variable response to the same KRAS G12C inhibitor across different cell lines of the same cancer type. | Tumor Heterogeneity: - Different co-mutation profiles. - Intrinsic differences in pathway dependencies. | - Investigate: Perform comprehensive molecular profiling of each cell line. - Experiment: Test a panel of combination therapies to identify the most effective strategy for each specific molecular context. |
Quantitative Data Summary
Table 1: Overview of Acquired Resistance Mechanisms to Adagrasib in Patients
| Mechanism Category | Specific Alterations | Frequency in Patients with Identified Mechanisms (n=17) | Reference |
| On-Target (KRAS) | Acquired KRAS mutations or amplification | 53% | [4] |
| Off-Target (RAS Pathway) | Mutations in NRAS, BRAF, MAP2K1, RET; Fusions in ALK, RET, BRAF, RAF1, FGFR3; Loss of NF1, PTEN | 71% | [4] |
| Off-Target (Other) | MET amplification | - | [4] |
| Histologic Transformation | Adenocarcinoma to squamous cell carcinoma | Observed in 10 patients (9 NSCLC, 1 CRC) | [4] |
Note: Some patients had more than one resistance mechanism.
Table 2: Secondary KRAS Mutations Conferring Resistance to Sotorasib and Adagrasib
| Secondary KRAS Mutation | Resistance to Sotorasib | Resistance to Adagrasib | Reference |
| Y96D/S | Resistant | Resistant | [5][16] |
| G13D | Highly Resistant | Sensitive | [5] |
| R68M | Highly Resistant | Sensitive | [5] |
| A59S/T | Highly Resistant | Sensitive | [5] |
| Q99L | Sensitive | Resistant | [5] |
| C12W/F/V | - | Resistant | [5] |
| H95D/R | - | Resistant | [5] |
| Y96C | - | Resistant | [5] |
Experimental Protocols
Protocol 1: Assessment of MAPK Pathway Reactivation
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in 6-well plates. Once they reach 70-80% confluency, treat them with the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) at a relevant concentration (e.g., 1 µM).
-
Time Course: Collect cell lysates at different time points (e.g., 0, 4, 24, and 48 hours) post-treatment.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, p-RSK, and RSK. Use a loading control like β-actin or GAPDH.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the levels of phosphorylated proteins relative to the total protein levels at each time point. A decrease at 4 hours followed by an increase at 24-48 hours indicates pathway reactivation.[7]
Protocol 2: RAS-GTP Pulldown Assay
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor as described above. Lyse the cells in a buffer containing inhibitors of GTP hydrolysis.
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound RAS, coupled to glutathione-agarose beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound GTP-RAS proteins.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies specific for KRAS, NRAS, and HRAS to determine the levels of the active, GTP-bound form of each RAS isoform.
-
Analysis: Compare the levels of GTP-bound RAS isoforms in treated versus untreated cells to assess the impact of the inhibitor on RAS activity. An increase in NRAS-GTP or HRAS-GTP in treated cells suggests activation of wild-type RAS.[7]
Visualizations
Caption: KRAS signaling pathway and mechanisms of resistance to G12C inhibitors.
Caption: Workflow for identifying and overcoming KRAS G12C inhibitor resistance.
Caption: Key combination therapy strategies with KRAS G12C inhibitors.
References
- 1. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 2. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Studies uncover complementary strategies to overcome resistance to KRAS G12C inhibitors in lung cancer - ecancer [ecancer.org]
- 14. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
Technical Support Center: KRAS G12C Inhibitor 51 (CAS 2648584-51-2)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of KRAS G12C Inhibitor 51 (also referred to as KRAS G12C inhibitor 27), CAS Number 2648584-51-2. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: How should I store the this compound upon receipt?
A1: Proper storage is critical to maintain the stability and activity of the inhibitor. Recommended storage conditions are summarized in the table below.[1]
Q2: I am having trouble dissolving the inhibitor. What should I do?
A2: Solubility issues can often be resolved with the following steps:
-
Choose the appropriate solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for many small molecule inhibitors.
-
Gentle Warming: If the compound does not readily dissolve, you can warm the solution to 37°C for a short period.
-
Sonication: Using a bath sonicator can also aid in dissolving the compound.
-
Vortexing: Vigorous vortexing can help to break up any clumps of powder.
Q3: My experimental results are inconsistent. Could the inhibitor's stability be the issue?
A3: Inconsistent results can stem from several factors related to inhibitor stability and handling. Consider the following:
-
Avoid Repeated Freeze-Thaw Cycles: Once the inhibitor is in solution, it is best to aliquot it into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Proper Storage of Stock Solutions: Store stock solutions at -80°C for long-term stability.[1]
-
Freshly Prepare Working Solutions: It is recommended to prepare fresh working solutions from your stock for each experiment to ensure consistent potency.
-
Light Sensitivity: Protect the inhibitor from direct light, both in its powdered form and in solution.
Q4: I am observing off-target effects in my cell-based assays. What could be the cause?
A4: Off-target effects can be a concern with any small molecule inhibitor. Here are some potential causes and solutions:
-
High Inhibitor Concentration: Using a concentration that is too high can lead to non-specific effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to your cells. A final concentration of less than 0.1% DMSO is generally well-tolerated by most cell lines.
-
Purity of the Inhibitor: Verify the purity of the inhibitor from the supplier's certificate of analysis.
Data Presentation: Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound (CAS 2648584-51-2). Adhering to these conditions is crucial for preserving the compound's chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Long-term | Keep container tightly sealed and protected from light.[1] |
| In Solvent (e.g., DMSO) | -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for your specific experimental setup.
Protocol 1: Reconstitution of Lyophilized Inhibitor
This protocol outlines the steps for preparing a stock solution from the lyophilized powder.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, centrifuge the vial of lyophilized powder at a low speed to ensure all the powder is at the bottom.
-
Carefully open the vial in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the powder is completely dissolved. If necessary, briefly warm the solution at 37°C or sonicate.
-
Once dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a cell culture incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is for examining the effect of this compound on the phosphorylation of downstream effector proteins like ERK.
Materials:
-
KRAS G12C mutant cancer cell line
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
KRAS G12C Signaling Pathway
The following diagram illustrates the canonical signaling pathway downstream of the KRAS G12C oncoprotein. This compound is designed to specifically target and inhibit the mutated KRAS protein, thereby blocking these downstream pro-proliferative signals.
Caption: KRAS G12C signaling cascade and the point of intervention for Inhibitor 51.
Experimental Workflow: Western Blot Analysis
This diagram outlines the key steps in performing a Western blot to assess the efficacy of this compound in modulating downstream signaling.
Caption: Step-by-step workflow for Western blot analysis.
References
Technical Support Center: KRAS G12C Inhibitor 51 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blotting to assess the effects of KRAS G12C inhibitor 51.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any signal for KRAS G12C. What are the possible causes?
A1: A lack of signal for KRAS G12C can stem from several factors:
-
Low Protein Expression: The cell line or tissue model you are using may not express KRAS G12C at a detectable level. It is recommended to use a validated positive control cell line known to express KRAS G12C (e.g., NCI-H358, MIA PaCa-2)[1][2].
-
Inefficient Protein Extraction: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation[3][4]. The protein load per lane should be sufficient, typically 20-30 µg of whole-cell lysate[3].
-
Suboptimal Antibody Performance: The primary antibody may not be specific or sensitive enough. It is crucial to use antibodies validated for Western blotting of KRAS G12C[5][6][7]. Also, ensure you are using the recommended antibody dilution and incubation time.
-
Inefficient Transfer: Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S[8]. For large proteins, optimizing transfer time and buffer composition may be necessary[3].
Q2: My Western blot shows high background, obscuring the KRAS G12C band.
A2: High background can be caused by several issues:
-
Insufficient Blocking: Blocking is critical to prevent non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA)[3][4][9].
-
Inadequate Washing: Insufficient washing can leave behind unbound primary and secondary antibodies. Increase the number and duration of wash steps[3][10].
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to high background. Titrate your antibodies to find the optimal concentration[9].
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains submerged in buffer throughout the process[9][11].
Q3: I am observing multiple non-specific bands in addition to the expected KRAS G12C band.
A3: The presence of non-specific bands can be due to:
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. Ensure the antibody is specific for KRAS G12C[5][6]. Some general K-Ras antibodies may cross-react with other Ras isoforms like N-Ras[12][13].
-
Protein Degradation: Degraded protein samples can result in multiple lower molecular weight bands. Always use fresh samples and include protease inhibitors in your lysis buffer[3][4].
-
Post-Translational Modifications: Different post-translational modifications of KRAS can lead to bands of slightly different molecular weights[3][14].
Q4: After treating my cells with this compound, I see a decrease in p-ERK levels at early time points, but the signal returns at later time points. Is this expected?
A4: Yes, this phenomenon, known as feedback reactivation of the MAPK pathway, is a documented mechanism of resistance to KRAS G12C inhibitors[15][16][17][18][19]. Inhibition of KRAS G12C can lead to the upstream activation of other signaling molecules, which in turn reactivates the downstream pathway, including p-ERK, over time[15][17]. It is recommended to perform a time-course experiment to monitor the dynamics of p-ERK and other downstream effectors.
Troubleshooting Guides
Table 1: No or Weak Signal
| Possible Cause | Recommended Solution |
| Insufficient protein load | Increase the amount of protein loaded per well (20-30 µg is a good starting point).[3] |
| Inactive primary or secondary antibody | Use fresh antibody dilutions and ensure proper storage of antibody stocks. Perform a dot blot to check antibody activity.[3][8] |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer conditions (time, voltage, buffer composition) for your specific protein.[3][8] |
| Low target protein expression | Use a positive control cell line or tissue known to express KRAS G12C.[3] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[8] |
Table 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice-versa).[3][4][9] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[9] |
| Inadequate washing | Increase the number and duration of wash steps (e.g., 3 x 10-minute washes). Add a mild detergent like Tween-20 to the wash buffer.[3][10] |
| Membrane dried out | Ensure the membrane is always submerged in buffer during all incubation and washing steps.[9][11] |
Table 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary antibody is not specific | Use a well-validated, mutation-specific KRAS G12C antibody. Check the antibody datasheet for cross-reactivity information.[5][6][7] |
| Protein degradation | Prepare fresh cell lysates and always include protease inhibitors. Keep samples on ice.[3][4] |
| Too much protein loaded | Reduce the amount of protein loaded per lane to minimize non-specific binding.[3] |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary.[4] |
Experimental Protocols
General Western Blot Protocol for KRAS G12C and Downstream Signaling
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[20]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.[20]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[20] A wet transfer at 4°C for 2 hours at 70V is a common starting point.[3]
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-KRAS G12C, anti-p-ERK, anti-total ERK) at the recommended dilution overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.
Caption: General workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Evaluation of the selectivity and sensitivity of isoform- and mutation-specific RAS antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-KRAS G12C mutant (AbAbKRAS01) (Ab03878-23.0-BT) | Szabo-Scandic [szabo-scandic.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 13. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 14. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce off-target effects of KRAS G12C inhibitor 51
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate and understand the off-target effects of the hypothetical KRAS G12C Inhibitor 51. The guidance provided is based on established principles for covalent kinase inhibitors and publicly available data on well-characterized KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: As a covalent inhibitor, this compound is designed to specifically bind to the cysteine residue of the G12C mutant KRAS protein. However, off-target effects can still occur through several mechanisms:
-
Covalent modification of other proteins: The reactive group of Inhibitor 51 may bind to accessible cysteine residues on other proteins, particularly other kinases or proteins with similar binding pockets. This can lead to unintended inhibition or activation of other signaling pathways.[1][2]
-
Non-covalent binding: The inhibitor may bind non-covalently to other proteins, leading to their inhibition. This is a common feature of many small molecule inhibitors.
-
Activation of feedback loops: Inhibition of KRAS G12C can lead to the reactivation of the RAS-MAPK pathway through feedback mechanisms.[3][4][5][6][7] This is often mediated by receptor tyrosine kinases (RTKs) and can be misinterpreted as an off-target effect.[5][8]
Common off-target effects of kinase inhibitors can manifest as various toxicities, including skin rash, diarrhea, hypertension, and liver enzyme elevation.[9][10][11][12]
Q2: How can I distinguish between off-target effects and cellular toxicity?
A2: It can be challenging to differentiate between specific off-target effects and general cellular toxicity. Here are some strategies:
-
Dose-response relationship: True off-target effects will often exhibit a clear dose-response relationship. If the observed phenotype occurs only at very high concentrations, it may be due to general toxicity.
-
Use of a structurally related inactive control compound: An ideal control is a molecule that is structurally similar to Inhibitor 51 but lacks the reactive "warhead" for covalent binding. If the inactive control does not produce the same phenotype, the effect is likely due to covalent binding (either on-target or off-target).
-
Rescue experiments: If a specific off-target is suspected, overexpressing that target or activating its downstream pathway may rescue the phenotype.
-
Profiling against a panel of cell lines: Observing the effect across a panel of cell lines with varying genetic backgrounds can help identify dependencies on specific pathways.
Q3: What are some common reasons for discrepancies between in vitro and in vivo results with KRAS G12C inhibitors?
A3: Discrepancies between in vitro and in vivo studies are common in drug development.[13][14][15][16][17] For KRAS G12C inhibitors, these can arise from:
-
Pharmacokinetics and metabolism: The inhibitor may be rapidly metabolized or cleared in vivo, leading to insufficient exposure at the tumor site.
-
Tumor microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture conditions and can influence drug response.
-
Feedback activation: As mentioned, feedback activation of the RAS pathway can be more pronounced in vivo, leading to resistance.[5]
-
Off-target effects in other tissues: Off-target effects in healthy tissues can lead to toxicity that limits the achievable dose in vivo.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Symptom: You observe a cellular phenotype (e.g., cell death, growth arrest) that is stronger than expected or occurs in cell lines without the KRAS G12C mutation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target covalent modification | Perform a proteome-wide cysteine reactivity profiling experiment to identify other proteins that are covalently modified by Inhibitor 51. |
| Inhibition of a critical kinase | Conduct a kinome scan to assess the selectivity of Inhibitor 51 against a broad panel of kinases. |
| General compound toxicity | Test a structurally related but inactive analog of Inhibitor 51 to see if the phenotype persists. |
| Activation of a parallel signaling pathway | Use pathway analysis tools (e.g., Western blotting for key signaling nodes) to investigate the activation state of other relevant pathways (e.g., PI3K/AKT). |
Issue 2: Lack of On-Target Activity
Symptom: Inhibitor 51 does not effectively inhibit KRAS G12C signaling (e.g., no decrease in p-ERK levels) or shows a weak anti-proliferative effect in KRAS G12C-mutant cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid feedback reactivation of the MAPK pathway | Co-treat with an inhibitor of an upstream activator, such as an EGFR or SHP2 inhibitor, to block the feedback loop.[5] |
| Suboptimal compound concentration or incubation time | Perform a time-course and dose-response experiment to determine the optimal conditions for target engagement. |
| Cellular permeability issues | Use a cell-based target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that the inhibitor is reaching its target inside the cell.[18][19][20][21][22] |
| Pre-existing resistance mechanisms in the cell line | Sequence the cell line to check for mutations in genes upstream or downstream of KRAS that could confer resistance.[23][24][25] |
Quantitative Data
The following tables provide example data for well-characterized KRAS G12C inhibitors, Sotorasib and Adagrasib, which can serve as a benchmark for evaluating the performance of Inhibitor 51.
Table 1: In Vitro Potency of Sotorasib and Adagrasib
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Sotorasib | MIA PaCa-2 (KRAS G12C) | Cell Viability | 10 |
| NCI-H358 (KRAS G12C) | Cell Viability | 6 | |
| Adagrasib | NCI-H358 (KRAS G12C) | p-ERK Inhibition | 2.5 |
| SW1573 (KRAS G12C) | Cell Viability | 8.7 |
Note: IC50 values can vary depending on the cell line and assay conditions.[26][27][28][29]
Table 2: Kinase Selectivity of Sotorasib and Adagrasib
| Inhibitor | Kinase Panel Size | Selectivity Score (S-Score) | Primary Off-Targets (at 1 µM) |
| Sotorasib | >400 | 0.02 | Limited off-target activity reported |
| Adagrasib | >400 | 0.04 | Limited off-target activity reported |
S-Score (1) is a quantitative measure of selectivity, with lower scores indicating higher selectivity. Data is representative and may vary between different kinase profiling platforms.
Experimental Protocols
Protocol 1: Kinome Scanning for Off-Target Kinase Identification
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Service Provider: Engage a commercial vendor that offers kinome scanning services (e.g., KINOMEscan™).[30][31][32] These services typically use a competition binding assay.
-
Compound Submission: Provide a sufficient quantity of Inhibitor 51 at a specified concentration (typically 1 µM for initial screening).
-
Assay Principle: The assay measures the ability of Inhibitor 51 to displace a ligand that is bound to the active site of a large panel of kinases (often over 400).
-
Data Analysis: The results are typically provided as a percentage of control, indicating the degree of displacement. A lower percentage indicates a stronger interaction. Hits are often defined as >90% displacement.
-
Follow-up: For confirmed hits, determine the dissociation constant (Kd) to quantify the binding affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target, KRAS G12C, in a cellular context.[18][19][20][21][22]
Methodology:
-
Cell Treatment: Treat KRAS G12C-mutant cells with Inhibitor 51 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble KRAS G12C protein in each sample by Western blot or other quantitative methods.
-
Data Analysis: Binding of Inhibitor 51 to KRAS G12C will stabilize the protein, leading to less precipitation at higher temperatures. This will be observed as a shift in the melting curve to the right.
Protocol 3: KiNativ™ for In Situ Kinase Profiling
Objective: To assess the potency and selectivity of Inhibitor 51 against native kinases in a complex cellular lysate.[33][34][35][36][37]
Methodology:
-
Cell Lysate Preparation: Prepare a lysate from the cell line of interest.
-
Competitive Inhibition: Incubate the lysate with varying concentrations of Inhibitor 51.
-
Probe Labeling: Add a biotinylated ATP/ADP acyl-phosphate probe that covalently labels the active site of kinases.
-
Enrichment and Digestion: Enrich the probe-labeled peptides and perform tryptic digestion.
-
Mass Spectrometry: Analyze the labeled peptides by quantitative mass spectrometry to determine the occupancy of the active site for a large number of kinases.
-
Data Analysis: The IC50 for each kinase can be determined, providing a quantitative measure of inhibitor potency and selectivity in a near-native environment.
Visualizations
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BRAF Inhibitors Induce Feedback Activation of RAS Pathway in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archive.cancerworld.net [archive.cancerworld.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differences between in vitro, in vivo, and in silico studies (MPKB) [mpkb.org]
- 15. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 17. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. news-medical.net [news-medical.net]
- 23. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. chayon.co.kr [chayon.co.kr]
- 31. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 32. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 33. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. documents.thermofisher.com [documents.thermofisher.com]
- 37. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
Navigating Inconsistent In Vitro Results with KRAS G12C Inhibitor 51: A Technical Support Guide
Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vitro results with KRAS G12C inhibitor 51. Our aim is to help you identify potential sources of variability in your experiments and provide actionable solutions to ensure the reliability and reproducibility of your findings.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may be encountering during your experiments with this compound.
Question 1: Why am I observing significant variability in the IC50 values for this compound across different cancer cell lines?
Answer:
Significant variability in IC50 values for KRAS G12C inhibitors across different cell lines is a documented phenomenon and can be attributed to several key factors:
-
Intrinsic Resistance Mechanisms: The genetic and signaling landscape of each cell line plays a crucial role.
-
Co-occurring Genetic Alterations: Mutations in tumor suppressor genes or other oncogenes can influence inhibitor sensitivity. For example, alterations in genes like TP53, CDKN2A, KEAP1, and STK11 are known to affect the efficacy of KRAS G12C inhibitors.[1][2][3][4]
-
Activation of Bypass Pathways: Some cell lines may have pre-existing activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, which can compensate for the inhibition of KRAS G12C and lead to reduced sensitivity.[5][6][7]
-
Receptor Tyrosine Kinase (RTK) Activation: High basal levels of RTK activation, particularly EGFR in colorectal cancer (CRC) cell lines, can drive feedback reactivation of the RAS-MAPK pathway, thereby diminishing the inhibitor's effect.[8][9][10]
-
-
Experimental and Assay Conditions:
-
2D vs. 3D Culture Models: Cells grown in 3D culture systems often exhibit different sensitivities compared to traditional 2D monolayers, which may better reflect the in vivo tumor microenvironment.[1][11]
-
Cell Seeding Density: The initial number of cells plated can impact nutrient availability and cell proliferation rates, which in turn can affect drug response.[12]
-
Duration of Drug Exposure: The length of time cells are treated with the inhibitor can significantly influence the observed IC50 value.[11]
-
Question 2: My results show an initial inhibition of downstream signaling (e.g., pERK), but the signal rebounds over time despite the continued presence of the inhibitor. What is causing this adaptive resistance?
Answer:
The rebound of downstream signaling, often referred to as adaptive resistance, is a common observation with KRAS G12C inhibitors. This phenomenon is driven by feedback mechanisms within the cancer cells:
-
Feedback Reactivation of Wild-Type RAS: Inhibition of KRAS G12C can lead to a feedback loop that activates wild-type RAS isoforms (HRAS and NRAS), which then restimulate the MAPK pathway.[8] This reactivation can be driven by upstream RTK signaling.
-
Increased RTK Signaling: The inhibition of the KRAS G12C-driven pathway can trigger an increase in signaling from various RTKs, which then promotes the activation of wild-type RAS or shifts the remaining KRAS G12C to its active, GTP-bound state that is not targeted by inhibitors of the inactive GDP-bound form.[6][8][9]
-
Newly Synthesized KRAS G12C Protein: Continuous treatment can lead to the synthesis of new KRAS G12C protein. A fraction of this new protein can adopt a drug-insensitive "on" state, allowing signaling to resume.[13][14]
To investigate this, consider performing time-course experiments to monitor pERK and other downstream markers. Co-treatment with inhibitors of upstream signaling molecules like EGFR or SHP2 may help to abrogate this rebound effect.[8]
Question 3: I am seeing inconsistent results between biological replicates of the same experiment. What are the potential sources of this variability?
Answer:
Inconsistent results between biological replicates can be frustrating and can stem from several sources of experimental variability:
-
Cell Culture Conditions:
-
Passage Number: Using cell lines at a high passage number can lead to genetic drift and altered phenotypes, affecting drug response. It is recommended to use cells within a defined low-passage range.
-
Cell Health and Confluency: Ensure that cells are healthy and in the exponential growth phase at the time of treatment. Over-confluent or stressed cells can exhibit altered drug sensitivity.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism and signaling, leading to unreliable results. Regular testing for mycoplasma is crucial.
-
-
Assay Protocol and Execution:
-
Drug Dilution and Stability: Inaccurate serial dilutions or degradation of the inhibitor stock solution can lead to incorrect final concentrations. Ensure proper storage and handling of the compound. Some studies suggest that replenishing the drug and media, especially in longer-term experiments, can be critical to avoid issues with drug instability.[8]
-
Pipetting Accuracy: Inconsistent pipetting, especially when setting up 96-well plates, can introduce significant errors. Using multichannel pipettes and being mindful of technique can improve consistency.[15]
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to not use the outer wells for experimental samples or to fill them with sterile media to minimize this effect.
-
-
Data Analysis:
-
Normalization: Ensure that your data is properly normalized to the vehicle-treated control wells to account for variations in cell growth across the plate.
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate IC50 values.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: KRAS G12C inhibitors, such as sotorasib and adagrasib, are covalent inhibitors that specifically target the cysteine residue at position 12 of the mutant KRAS protein.[5] They bind to KRAS G12C when it is in its inactive, GDP-bound state, trapping it in this "off" conformation and preventing it from being activated to the GTP-bound "on" state.[6] This blocks the downstream signaling through pathways like the MAPK and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[5][16]
Q2: Are there differences in sensitivity to KRAS G12C inhibitors between different cancer types (e.g., non-small cell lung cancer vs. colorectal cancer)?
A2: Yes, clinical and preclinical data have shown that colorectal cancers (CRC) are generally less sensitive to KRAS G12C inhibitor monotherapy compared to non-small cell lung cancers (NSCLC).[3][9] This difference is largely attributed to higher levels of upstream EGFR signaling in CRC, which drives rapid adaptive feedback and resistance.[9] Consequently, combination therapies, such as pairing a KRAS G12C inhibitor with an EGFR inhibitor, have shown more promise in CRC.[10]
Q3: Can co-occurring mutations in my cell line affect the response to this compound?
A3: Absolutely. Co-occurring mutations can significantly impact the efficacy of KRAS G12C inhibitors. For instance, mutations in genes that activate parallel or downstream pathways (e.g., BRAF, PIK3CA) can render the cells less dependent on KRAS G12C signaling.[5][7][17] Additionally, loss-of-function mutations in tumor suppressor genes like CDKN2A can alter cell cycle regulation and reduce inhibitor sensitivity.[3] It is crucial to have a comprehensive genomic profile of your cell lines to better interpret your results.
Q4: What are some key experimental controls I should include in my in vitro assays?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the highest drug concentration used.
-
Positive Control: A cell line known to be sensitive to the KRAS G12C inhibitor.
-
Negative Control: A KRAS wild-type or a cell line with a different KRAS mutation (e.g., G12D) to confirm the specificity of the inhibitor.
-
Untreated Control: Cells with no treatment to monitor normal cell growth.
-
Blank Wells: Wells containing only media to measure background signal.
Quantitative Data Summary
The following tables summarize the range of IC50 values observed for different KRAS G12C inhibitors in various human cancer cell lines, highlighting the inherent variability.
Table 1: Range of IC50 Values for KRAS G12C Inhibitors in Human Lung Cancer Cell Lines
| Inhibitor | IC50 Range (nM) | Reference |
| MRTX-1257 | 0.1 - 356 | [18] |
| AMG-510 | 0.3 - 2534 | [18] |
| MRTX849 | 10 - 973 (2D), 0.2 - 1042 (3D) | [1] |
Table 2: Sensitivity of Murine KRAS G12C Cell Lines to KRAS G12C Inhibitors
| Cell Line | Inhibitor | IC50 (nM) | Reference |
| CMT KRASG12C clones | MRTX-1257 | Low nanomolar range | [18] |
| CMT KRASG12C clones | AMG-510 | Low nanomolar range | [18] |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of a KRAS G12C inhibitor on cell viability.
-
Cell Plating:
-
Harvest cells during the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.[15]
-
Incubate overnight to allow for cell attachment.[15]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of the KRAS G12C inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations. It is often useful to start with a broad range (e.g., 1 µM, 10 µM, 100 µM) to determine the approximate effective concentration.[15]
-
Add the desired final concentrations of the inhibitor to the wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from blank wells.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-ERK Analysis
This protocol is for assessing the inhibition of downstream signaling.
-
Cell Treatment and Lysis:
-
Plate cells and treat with the KRAS G12C inhibitor and controls as described above for the desired time points.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.
Caption: A workflow for troubleshooting inconsistent in vitro results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. fondazionebonadonna.org [fondazionebonadonna.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mskcc.org [mskcc.org]
- 14. Getting to the Bottom of Why KRAS Inhibitors Stop Working | New Discoveries [damonrunyon.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with KRAS G12C inhibitors.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your in vivo studies, leading to suboptimal efficacy of KRAS G12C inhibitors.
| Observed Problem | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition despite treatment. | Innate or Acquired Resistance: Tumors may possess intrinsic resistance mechanisms or develop resistance over time. | - Investigate Resistance Mechanisms: Perform molecular profiling of resistant tumors to identify alterations such as feedback activation of receptor tyrosine kinases (RTKs) (e.g., EGFR, FGFR1, MET), mutations in downstream effectors (e.g., MEK, PIK3CA), or amplification of the KRAS G12C allele.[1][2][3]- Consider Combination Therapy: Based on the identified resistance mechanism, combine the KRAS G12C inhibitor with an appropriate targeted agent (e.g., RTK inhibitor, SHP2 inhibitor, MEK inhibitor).[4][5][6] |
| Suboptimal Drug Exposure: The inhibitor may not be reaching the tumor at a sufficient concentration or for a long enough duration. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to assess drug concentration in plasma and tumor tissue over time.[7][8] Correlate drug levels with target engagement and downstream signaling inhibition (e.g., pERK levels).- Optimize Dosing Regimen: Adjust the dose and/or frequency of administration based on PK/PD data to maintain target inhibition. | |
| Inappropriate Animal Model: The chosen xenograft or genetically engineered mouse model (GEMM) may not accurately reflect the human tumor microenvironment or signaling dependencies.[8][9] | - Model Selection: Choose a model with a well-characterized dependency on KRAS G12C signaling. Patient-derived xenograft (PDX) models can often better recapitulate the heterogeneity of human tumors.[2]- Immune Competent Models: If investigating immunotherapy combinations, utilize syngeneic or GEMM models with a functional immune system, as the adaptive immune system can play a role in the response to KRAS G12C inhibitors.[9][10] | |
| Tumor relapse after an initial response. | Acquired Resistance: The tumor has likely developed one or more mechanisms of resistance during treatment. | - Biopsy and Analyze Relapsed Tumors: Collect tissue from relapsed tumors to identify the acquired resistance mechanisms (e.g., secondary KRAS mutations, bypass pathway activation).[2][11]- Implement Rational Combination Therapy: Introduce a second agent that targets the identified resistance pathway. For example, if MET amplification is detected, a combination with a MET inhibitor like crizotinib could restore sensitivity.[2] |
| Histological Transformation: The tumor may have undergone a change in its cellular identity, for example, from adenocarcinoma to squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.[2] | - Histological Analysis: Perform histological analysis on relapsed tumor samples to check for any changes in tumor morphology.- Alternative Treatment Strategies: If transformation is confirmed, therapies effective against the new tumor subtype should be considered. | |
| High variability in tumor response between animals. | Tumor Heterogeneity: The initial tumor cell population may be heterogeneous, with pre-existing resistant clones. | - Single-Cell Analysis: If feasible, perform single-cell sequencing on baseline tumor samples to identify pre-existing resistant subpopulations.- Early Combination Therapy: An upfront combination strategy may be more effective at preventing the outgrowth of resistant clones compared to sequential therapy.[1] |
| Inconsistent Drug Administration: Variability in the administration of the inhibitor can lead to inconsistent drug exposure. | - Standardize Administration Technique: Ensure consistent and accurate dosing for all animals. For oral gavage, ensure proper technique to avoid misdosing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to KRAS G12C inhibitors in vivo?
A1: The most frequently observed mechanisms of resistance can be broadly categorized as:
-
On-target alterations: This includes secondary mutations in the KRAS gene itself or amplification of the KRAS G12C allele.[3]
-
Bypass signaling activation: Tumors can develop resistance by activating alternative signaling pathways to circumvent the inhibition of KRAS. This often involves the feedback activation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET, which can reactivate the MAPK and/or PI3K-AKT pathways.[1][2]
-
Downstream mutations: Mutations in genes downstream of KRAS, such as in the MAPK pathway (e.g., BRAF, MEK) or the PI3K pathway, can also confer resistance.[3]
-
Histological transformation: In some cases, tumors can change their cell type, for example, from an adenocarcinoma to a squamous cell carcinoma, which may reduce their dependency on KRAS signaling.[2]
Q2: Which combination therapies are most promising for enhancing the efficacy of KRAS G12C inhibitors?
A2: Several combination strategies have shown promise in preclinical and clinical studies:
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS. Combining a KRAS G12C inhibitor with a SHP2 inhibitor can prevent the reactivation of the RAS-MAPK pathway.[6][9]
-
RTK Inhibitors: For tumors that exhibit feedback activation of specific RTKs like EGFR or MET, combining the KRAS G12C inhibitor with an inhibitor targeting that specific RTK can be effective.[2][5]
-
MEK Inhibitors: Directly targeting downstream effectors like MEK can help to more completely shut down the MAPK pathway.[12]
-
SOS1 Inhibitors: SOS1 is a guanine nucleotide exchange factor that helps activate RAS. Inhibiting SOS1 can prevent the loading of GTP onto RAS, thereby enhancing the effect of the KRAS G12C inhibitor.[5]
-
Immune Checkpoint Inhibitors: There is a rationale for combining KRAS G12C inhibitors with immunotherapy, as KRAS inhibition may lead to a more immune-permissive tumor microenvironment.[13][14]
-
HSP90 Inhibitors: Cotargeting HSP90 has been shown to effectively induce tumor regression in preclinical models.[1]
Q3: How do I select the best in vivo model for my study?
A3: The choice of in vivo model is critical for obtaining clinically relevant data.
-
Cell Line-Derived Xenografts (CDX): These are useful for initial efficacy testing but may lack the complexity of human tumors. It's important to use cell lines with known KRAS G12C dependency.
-
Patient-Derived Xenografts (PDX): PDX models are derived directly from patient tumors and better preserve the original tumor architecture and heterogeneity. They are excellent models for testing efficacy and investigating resistance.[2]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors in their natural microenvironment, which is particularly important for studying the immune system's role in tumor response.[8]
-
Orthotopic Models: Implanting tumor cells into the corresponding organ (e.g., lung for lung cancer models) can provide a more relevant tumor microenvironment compared to subcutaneous implantation.[9]
Q4: What are the key pharmacodynamic markers to assess target engagement in vivo?
A4: The most direct pharmacodynamic marker for KRAS G12C inhibitor activity is the level of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway. A significant reduction in pERK levels in tumor tissue following treatment indicates successful target engagement and pathway inhibition.[7] This can be measured by techniques such as western blotting, immunohistochemistry (IHC), or flow cytometry on tumor samples collected at various time points after dosing.
Quantitative Data Summary
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| Compound A | MIA PaCa-2 | pERK Inhibition | 4 | [7] |
| Compound A | H358 | pERK Inhibition | 6 | [7] |
| Compound 13 | MIA PaCa-2 | pERK Inhibition | 48 | [15] |
| Compound 13 | H358 | Cell Viability | 70 | [15] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors as Monotherapy
| Inhibitor | Model | Dose & Schedule | Outcome | Reference |
| MRTX849 | H358 CDX | 100 mg/kg QD | Tumor Regression | [16] |
| Compound A | MIA PaCa-2 CDX | 30 mg/kg QD | Significant Tumor Growth Inhibition | [7] |
| Compound 13 | MIA PaCa-2 CDX | 30 & 100 mg/kg QD | Tumor Regression and Cures | [15] |
Table 3: In Vivo Efficacy of KRAS G12C Inhibitors in Combination Therapy
| Inhibitor Combination | Model | Dose & Schedule | Outcome | Reference |
| MRTX-849 + RMC-4550 (SHP2i) | mKRC.1 Orthotopic | Not Specified | Durable Tumor Shrinkage | [9] |
| Sotorasib + Cetuximab (EGFRi) | CRC PDX | Not Specified | Enhanced Anti-tumor Efficacy | [5] |
| AMG 510 + STA-9090 (HSP90i) | Lung Adenocarcinoma Xenograft | Not Specified | Effective Tumor Regression | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study Using a Xenograft Model
-
Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in recommended media and conditions.
-
Animal Handling: Use immunocompromised mice (e.g., athymic nude or NSG mice) aged 6-8 weeks. Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a 100-200 µL volume of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: Formulate the KRAS G12C inhibitor and any combination agents in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the drugs via the specified route (e.g., oral gavage) and schedule (e.g., once daily). The control group receives the vehicle only.
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors for pharmacodynamic analysis.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI).
Protocol 2: Pharmacodynamic Analysis of pERK Inhibition
-
Sample Collection: Euthanize a subset of mice from each treatment group at various time points after the final dose (e.g., 2, 6, 24 hours).
-
Tumor Processing: Immediately excise tumors and either snap-freeze in liquid nitrogen for western blotting or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blotting:
-
Homogenize frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity to determine the ratio of pERK to total ERK.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against pERK1/2.
-
Use a suitable detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
-
Counterstain with hematoxylin.
-
Score the slides based on the intensity and percentage of positive staining.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for in vivo efficacy and pharmacodynamic studies.
Caption: Troubleshooting logic for addressing suboptimal in vivo efficacy.
References
- 1. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. cicancer.org [cicancer.org]
- 14. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors is multifaceted and can be broadly categorized into three main areas:
-
On-target Secondary KRAS Mutations: These are new mutations within the KRAS gene itself that either prevent the inhibitor from binding effectively or reactivate the KRAS protein despite the inhibitor's presence. Amplification of the KRAS G12C allele has also been observed.
-
Bypass Pathway Activation: This involves the activation of alternative signaling pathways that circumvent the need for KRAS G12C signaling to drive cell proliferation and survival.[1][2] This can occur through various alterations, including:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in genes like MET, EGFR, FGFR, and HER2.[3][4]
-
Downstream Signaling Mutations: Activating mutations in key downstream effectors such as NRAS, BRAF, MAP2K1 (MEK1), and PIK3CA.[3][4]
-
Oncogenic Fusions: Gene rearrangements involving ALK, RET, BRAF, and FGFR3.[5]
-
Loss of Tumor Suppressors: Inactivating mutations in genes like NF1 and PTEN.[5]
-
-
Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), the tumor can change its cellular appearance (histology), for example, from an adenocarcinoma to a squamous cell carcinoma.[6][7] This transformation can render the tumor less dependent on the original KRAS G12C driver mutation.
Q2: How frequently are different resistance mechanisms observed in patients?
The frequency of resistance mechanisms can vary. In a study of 38 patients with KRAS G12C-mutant cancers who developed resistance to adagrasib, putative resistance mechanisms were identified in 17 patients (45%).[5] Of these 17 patients, 9 (53%) had at least one acquired KRAS mutation or amplification, and 12 (71%) had alterations in other RAS pathway-related genes.[5] Multiple resistance mechanisms were observed in 7 of the 17 patients (41%).[5]
Q3: Can resistance to one KRAS G12C inhibitor confer cross-resistance to another?
It depends on the mechanism. Some secondary KRAS mutations, such as Y96D and Y96S, have been shown to confer resistance to both sotorasib and adagrasib in preclinical models.[8] However, other mutations may confer resistance to one inhibitor while remaining sensitive to the other. For instance, in vitro studies have shown that mutations like G13D, R68M, and A59S/T, which cause high resistance to sotorasib, may still be sensitive to adagrasib.[8] Conversely, the Q99L mutation has been associated with adagrasib resistance but sensitivity to sotorasib.[8]
Troubleshooting Guides
This section provides guidance for common issues encountered during in vitro and in vivo experiments studying resistance to KRAS G12C inhibitors.
| Experimental Observation / Problem | Potential Cause(s) | Suggested Troubleshooting / Validation Steps |
| Gradual loss of sensitivity to a KRAS G12C inhibitor in a cell line over time. | 1. Acquisition of a secondary KRAS mutation. 2. Amplification of the KRAS G12C allele. 3. Emergence of a subclone with a bypass pathway mutation. | 1. Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line and compare it to the parental line to identify new KRAS mutations. 2. Use digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the KRAS G12C allele. 3. Perform targeted NGS on a panel of cancer-related genes to look for mutations in bypass pathway components (NRAS, BRAF, MET, EGFR, etc.). |
| Cell line shows immediate or intrinsic resistance to KRAS G12C inhibitors. | 1. Pre-existing co-occurring mutations that drive parallel signaling. 2. High basal RTK activation. 3. Cell lineage-specific dependencies (e.g., EGFR signaling in colorectal cancer). | 1. Characterize the baseline genomic profile of the cell line using NGS. 2. Assess the baseline phosphorylation status of RTKs (e.g., phospho-MET, phospho-EGFR) and downstream effectors (phospho-ERK, phospho-AKT) by western blot. 3. Test the effect of co-inhibiting the suspected bypass pathway (e.g., with an EGFR inhibitor in colorectal cancer models). |
| A patient-derived xenograft (PDX) model initially responds to a KRAS G12C inhibitor but then resumes growth. | 1. Development of any of the known acquired resistance mechanisms (secondary KRAS mutations, bypass pathway activation). 2. Histologic transformation. | 1. Excise the resistant tumor and perform genomic analysis (NGS, ddPCR, FISH) to identify molecular changes compared to the pre-treatment tumor. 2. Perform histopathological analysis (H&E staining and immunohistochemistry) on the resistant tumor to check for changes in morphology, such as transformation to squamous cell carcinoma. |
| Inconsistent results in cell viability assays with KRAS G12C inhibitors. | 1. Variability in cell seeding density. 2. Inhibitor instability in culture media. 3. Mycoplasma contamination affecting cell health and drug response. | 1. Optimize and standardize cell seeding protocols. 2. Replenish media with fresh inhibitor at regular intervals (e.g., every 48-72 hours). 3. Regularly test cell cultures for mycoplasma contamination. |
Data on Acquired Resistance Mechanisms
The following tables summarize quantitative data on various acquired resistance mechanisms to KRAS G12C inhibitors.
Table 1: Frequency of Acquired Resistance Mechanisms in a Clinical Cohort Treated with Adagrasib
| Mechanism Category | Specific Alteration | Number of Patients with Alteration (N=17) | Percentage of Patients with Identified Resistance |
| Acquired KRAS Alterations | G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C | 9 | 53% |
| High-level amplification of KRAS G12C | |||
| Bypass Mechanisms | MET amplification | 12 | 71% |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | |||
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | |||
| Loss-of-function mutations in NF1, PTEN | |||
| Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | 2 (out of 9 with paired biopsies) | 22% (of biopsied) |
Data from Awad et al., N Engl J Med 2021.[5]
Table 2: In Vitro Resistance Profile of Secondary KRAS Mutations to Sotorasib and Adagrasib
| Secondary KRAS Mutation | Resistance to Sotorasib | Resistance to Adagrasib |
| Y96D | High | High |
| Y96S | High | High |
| G13D | High | Sensitive |
| R68M | High | Sensitive |
| A59S/T | High | Sensitive |
| Q99L | Sensitive | High |
Data from Koga et al., J Thorac Oncol 2021.[8]
Visualized Pathways and Workflows
Signaling Pathways Involved in KRAS G12C Inhibitor Resistance
Caption: Acquired resistance to KRAS G12C inhibitors.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for studying KRAS G12C inhibitor resistance.
Detailed Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to a KRAS G12C inhibitor through chronic exposure.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib) dissolved in DMSO
-
DMSO (vehicle control)
-
Cell culture flasks, plates, and standard cell culture equipment
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Methodology:
-
Determine the initial inhibitor concentration: Start by treating the parental cell line with a range of inhibitor concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth). The starting concentration for generating resistance is typically at or slightly above the IC50.
-
Initiate chronic treatment: Culture the cells in the presence of the selected starting concentration of the KRAS G12C inhibitor. A parallel culture should be maintained with an equivalent concentration of DMSO as a vehicle control.
-
Monitor cell growth: Observe the cells regularly. Initially, a significant reduction in cell proliferation or an increase in cell death is expected.
-
Gradual dose escalation: Once the cells adapt and resume proliferation at the current inhibitor concentration, increase the concentration of the inhibitor. A common approach is to double the concentration with each escalation step.[9][10]
-
Passaging and maintenance: Continue to passage the cells as they reach confluence, always maintaining the selective pressure of the inhibitor in the culture medium.
-
Establishment of resistant clones: After several months of continuous culture with escalating drug concentrations, the resulting cell population should be significantly more resistant to the inhibitor than the parental cell line.
-
Validation of resistance:
-
Perform a dose-response assay (e.g., CellTiter-Glo) to compare the IC50 of the resistant line to the parental line. A significant shift in the IC50 indicates acquired resistance.
-
Freeze down stocks of the resistant cell line at various passages for future experiments.
-
Characterize the molecular mechanisms of resistance using the protocols outlined below.
-
Protocol 2: Detection of MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)
This protocol is for the detection of MET gene amplification in formalin-fixed, paraffin-embedded (FFPE) tissue sections, a common bypass resistance mechanism.
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
MET/CEP7 dual-color probe set
-
Deparaffinization solutions (e.g., xylene or a safer alternative)
-
Ethanol series (100%, 85%, 70%)
-
Pre-treatment solution (e.g., citrate-based buffer)
-
Protease solution (e.g., pepsin)
-
Hybridization buffer
-
Wash buffers (e.g., SSC-based)
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or equivalent) to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 85%, and 70% ethanol, followed by distilled water.
-
-
Pre-treatment (Antigen Retrieval):
-
Heat the slides in a pre-treatment solution to unmask the DNA.
-
Digest the tissue with a protease solution to enhance probe penetration. The timing of this step may need to be optimized based on the tissue type and fixation.
-
-
Denaturation:
-
Apply the MET/CEP7 probe to the tissue section.
-
Co-denature the probe and the cellular DNA by heating the slides, which separates the DNA strands.
-
-
Hybridization:
-
Incubate the slides overnight in a humidified chamber to allow the fluorescently labeled probes to bind to their complementary DNA sequences in the tissue.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers to remove any non-specifically bound probe.
-
-
Counterstaining and Mounting:
-
Apply DAPI to stain the cell nuclei.
-
Mount a coverslip onto the slide.
-
-
Scoring and Interpretation:
-
Using a fluorescence microscope, count the number of MET signals (typically red) and CEP7 signals (typically green) in at least 50-100 tumor cell nuclei.
-
Calculate the MET/CEP7 ratio. A ratio of ≥2.0 is generally considered indicative of MET amplification.[11]
-
Alternatively, a high average MET gene copy number per cell (e.g., ≥5) can also be used to define amplification.[11]
-
Protocol 3: Identification of Histologic Transformation by Immunohistochemistry (IHC)
This protocol is for identifying the transformation of lung adenocarcinoma to squamous cell carcinoma using IHC markers.
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Primary antibodies: anti-p40 (or p63) and anti-CK5/6.[12][13]
-
Antigen retrieval buffer (e.g., citrate or EDTA-based)
-
Detection system (e.g., HRP-polymer-based)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Standard IHC equipment (staining jars, humidified chamber, microscope)
Methodology:
-
Deparaffinization and Rehydration: As described in the FISH protocol.
-
Antigen Retrieval: Heat the slides in an appropriate antigen retrieval buffer to expose the antigenic sites.
-
Blocking: Incubate the slides with a protein block (e.g., hydrogen peroxide followed by a serum-free protein block) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Apply the primary antibody (e.g., anti-p40) at the optimal dilution and incubate, typically for 30-60 minutes at room temperature or overnight at 4°C.
-
Detection System: Apply the secondary antibody and polymer-HRP conjugate according to the manufacturer's instructions.
-
Chromogen Application: Apply the DAB chromogen, which will produce a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: Lightly stain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through an ethanol series and xylene (or equivalent) and mount a coverslip.
-
Interpretation:
-
Squamous Cell Carcinoma: Strong and diffuse nuclear staining for p40/p63 and cytoplasmic/membranous staining for CK5/6.[12][13][14]
-
Adenocarcinoma: Typically negative for p40 and CK5/6.[13]
-
A change from a p40/CK5/6-negative pre-treatment biopsy to a p40/CK5/6-positive post-resistance biopsy indicates histologic transformation.
-
References
- 1. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histologic transformation of non‐small‐cell lung cancer in response to tyrosine kinase inhibitors: Current knowledge of genetic changes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications [mdpi.com]
- 12. Immunohistochemical markers to diagnose primary squamous cell carcinoma of the lung: a meta-analysis of diagnostic test accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p40 Immunohistochemistry Is an Excellent Marker in Primary Lung Squamous Cell Carcinoma [jpatholtm.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Validating KRAS G12C Inhibitor Target Engagement: A Comparative Guide
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Validating that these inhibitors effectively engage their target in a cellular context is a critical step in their preclinical and clinical development. This guide provides a comparative overview of key methodologies for assessing KRAS G12C inhibitor target engagement, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assays for their needs.
Introduction to KRAS G12C and Covalent Inhibition
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, driving aberrant cell proliferation and survival. Covalent KRAS G12C inhibitors work by irreversibly binding to the mutant cysteine residue, locking the protein in its inactive state and thereby blocking downstream signaling. Assessing the degree and duration of this covalent modification in cells is paramount for understanding inhibitor potency, optimizing dosing, and predicting clinical efficacy.
Comparative Analysis of Target Engagement Assays
A variety of biochemical and cell-based assays are available to quantify the interaction between KRAS G12C and its inhibitors. The choice of assay depends on the specific research question, available resources, and desired throughput.
| Assay Type | Principle | Key Parameters Measured | Throughput | Advantages | Limitations |
| Mass Spectrometry (LC-MS/MS) | Direct quantification of inhibitor-bound (adducted) and unbound KRAS G12C peptides. | % Target Occupancy, kinact/KI | Low to Medium | Gold standard for direct target engagement measurement; high sensitivity and specificity; applicable to in vivo samples. | Requires specialized equipment and expertise; lower throughput than plate-based assays. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of KRAS G12C upon inhibitor binding. | Thermal Shift (ΔTm) | Medium | Label-free; performed in intact cells or cell lysates; reflects intracellular binding. | Indirect measurement of engagement; signal window can be narrow. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged KRAS G12C and a fluorescent tracer. | IC50, Target Occupancy | High | Live-cell assay; allows for real-time measurement of binding kinetics. | Requires genetic modification of cells; potential for steric hindrance from the tag. |
| Downstream Signaling Assays (e.g., Western Blot, ELISA) | Measures the phosphorylation status of downstream effectors like ERK and AKT. | pERK/ERK ratio, pAKT/AKT ratio | Medium to High | Provides functional validation of target inhibition; can be multiplexed. | Indirect measure of target engagement; signaling can be affected by other pathways. |
| Biochemical Binding Assays (e.g., TR-FRET) | Measures the binding affinity of the inhibitor to purified KRAS G12C protein. | KD, IC50 | High | High-throughput; useful for initial screening and structure-activity relationship (SAR) studies. | Does not reflect cellular permeability or intracellular target engagement. |
Experimental Data Summary
The following table summarizes representative quantitative data for well-characterized KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), obtained using various target engagement assays.
| Inhibitor | Assay | Cell Line | Parameter | Value | Reference |
| Sotorasib (AMG 510) | Biochemical Binding (TR-FRET) | N/A | IC50 | 8.88 nM | |
| Thermal Shift Assay | N/A | ΔTm | Concentration-dependent increase | ||
| Cell Proliferation | NCI-H358 | IC50 | 35 nM | ||
| Adagrasib (MRTX849) | Biochemical Binding (TR-FRET) | N/A | KD | ~220 nM | |
| LC-MS/MS Kinetics | N/A | kinact/KI | ~35,000 M-1s-1 | ||
| Cell Proliferation | MIA PaCa-2 | IC50 | 5 nM | ||
| Target Engagement (in vivo) | MIA PaCa-2 xenografts | >90% engagement at 30 mg/kg |
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in KRAS G12C inhibition and its validation, the following diagrams have been generated.
A Comparative Guide to Biomarkers of Response for KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of direct inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in precision oncology. Two prominent examples, sotorasib and adagrasib, have demonstrated clinical efficacy in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC). However, patient responses to these inhibitors are heterogeneous, underscoring the critical need for predictive biomarkers to optimize patient selection and develop rational combination strategies. This guide provides a comprehensive comparison of key biomarkers of response to KRAS G12C inhibitors, supported by experimental data from pivotal clinical trials.
Key Predictive Biomarkers and Their Impact on Efficacy
The response to KRAS G12C inhibitors is influenced by a complex interplay of genomic, transcriptomic, and protein-level factors. Co-occurring alterations in key tumor suppressor genes and signaling pathways, as well as the dynamics of circulating tumor DNA (ctDNA), have emerged as critical determinants of clinical outcomes.
Co-mutations in Tumor Suppressor Genes
Alterations in STK11 and KEAP1 are frequently observed in KRAS-mutant lung adenocarcinoma and have been consistently associated with poor outcomes with immunotherapy and chemotherapy. Clinical data from studies of sotorasib and adagrasib have elucidated their role as negative predictive biomarkers for KRAS G12C inhibitor monotherapy.
Table 1: Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC by Co-mutation Status (CodeBreaK 100 Trial)
| Biomarker Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| STK11-mutant | 50% | 6.8 months | 15.3 months |
| STK11 wild-type | 33% | 6.8 months | 12.5 months |
| KEAP1-mutant | 20% | 4.5 months | 6.2 months |
| KEAP1 wild-type | 44% | 8.2 months | 14.5 months |
| TP53-mutant | 40% | 6.3 months | 12.5 months |
| TP53 wild-type | 33% | 8.1 months | 13.6 months |
Data from exploratory analyses of the CodeBreaK 100 trial.[1][2][3]
Table 2: Efficacy of Adagrasib in KRAS G12C-Mutated NSCLC by Co-mutation Status (KRYSTAL-1 Trial)
| Biomarker Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| STK11-mutant (without KEAP1 co-mutation) | 38% | 8.4 months | 12.3 months |
| STK11-mutant (with KEAP1 co-mutation) | 24% | 5.5 months | Not Reported |
| KEAP1-mutant | 24% | 4.1 months | 5.4 months |
| KEAP1 wild-type | Not Reported | 9.9 months | 19.0 months |
Data from analyses of the KRYSTAL-1 trial.[4][5][6]
Other Genomic and Transcriptomic Markers
-
TP53 Co-mutations: Unlike STK11 and KEAP1, co-mutations in TP53 do not appear to significantly impact the efficacy of sotorasib.[1]
-
TTF-1 (NKX2-1) Expression: Low expression of Thyroid Transcription Factor-1 (TTF-1), a lineage-specific transcription factor in lung adenocarcinoma, has been identified as a strong negative predictive biomarker for sotorasib. Patients with low TTF-1 expressing tumors exhibit significantly shorter PFS and OS.
-
Gene Expression Signatures: An adeno-to-squamous transition (AST) plasticity signature has been associated with poor response to adagrasib, highlighting the role of lineage plasticity in conferring resistance.
Circulating Tumor DNA (ctDNA) Dynamics
The clearance of KRAS G12C mutant ctDNA from the plasma of patients shortly after initiating treatment with a KRAS G12C inhibitor is a powerful early indicator of response and is associated with improved clinical outcomes.
Table 3: Impact of ctDNA Clearance on Clinical Outcomes with KRAS G12C Inhibitors
| KRAS G12C Inhibitor | ctDNA Clearance Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | Clearance | 80% | 7.9 months | 16.8 months |
| No Clearance | 8% | 2.8 months | 6.4 months | |
| Divarasib | Clearance | Associated with response | Associated with longer PFS | Not Reported |
Sotorasib data from a real-world study. Divarasib data from a phase 1 study.
Experimental Protocols for Biomarker Detection
Accurate and reliable detection of these biomarkers is paramount for their clinical application. The following sections outline the methodologies employed in the pivotal clinical trials.
Next-Generation Sequencing (NGS) for Co-mutation Analysis
Objective: To identify somatic mutations in key genes that co-occur with KRAS G12C.
Methodology:
-
Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or plasma for ctDNA analysis is collected from patients. DNA is extracted and purified.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library. For targeted sequencing, specific genomic regions of interest (e.g., exons of STK11, KEAP1, TP53) are enriched using hybridization-based capture probes.
-
Sequencing: The prepared library is sequenced on a high-throughput NGS platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Raw sequencing reads are aligned to the human reference genome.
-
Somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified using variant calling algorithms.
-
Germline variants are filtered out by comparing with a matched normal sample or a panel of normals.
-
Identified variants are annotated to determine their functional impact.
-
Circulating Tumor DNA (ctDNA) Analysis
Objective: To detect and quantify KRAS G12C mutations and other genomic alterations in plasma.
Methodology (Example: Guardant360 CDx):
-
Blood Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT®) that stabilize cfDNA.
-
Plasma Separation and cfDNA Extraction: Plasma is separated from whole blood by centrifugation, and cfDNA is extracted.
-
Digital Sequencing: A targeted NGS panel is used to analyze the cfDNA. The Guardant360 CDx assay employs digital sequencing technology, which involves molecular barcoding of individual DNA fragments before amplification. This allows for the high-sensitivity detection of low-frequency mutations and reduces sequencing errors.
-
Data Analysis: The sequencing data is analyzed to identify and quantify the variant allele frequency (VAF) of KRAS G12C and other targetable alterations.
Immunohistochemistry (IHC) for TTF-1 Expression
Objective: To assess the protein expression level of TTF-1 in tumor tissue.
Methodology (Example using clone 8G7G3/1):
-
Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the TTF-1 antigen.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific for TTF-1 (e.g., monoclonal antibody clone 8G7G3/1).
-
Detection: A secondary antibody conjugated to an enzyme is applied, followed by a chromogenic substrate to produce a colored signal at the site of the antigen.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to determine the TTF-1 expression level (e.g., high vs. low).
Visualizing the Landscape of KRAS G12C Inhibition
The following diagrams illustrate the key signaling pathways, experimental workflows, and the logical relationships between biomarkers and treatment outcomes.
Caption: Simplified KRAS G12C signaling pathway and mechanism of inhibitor action.
Caption: Experimental workflow for biomarker identification.
Caption: Logical relationship between biomarker status and clinical response.
Conclusion
The identification and validation of predictive biomarkers are essential for optimizing the clinical use of KRAS G12C inhibitors. Co-mutations in STK11 and KEAP1, low TTF-1 expression, and the absence of early ctDNA clearance are associated with diminished benefit from monotherapy with sotorasib or adagrasib. These biomarkers not only aid in patient stratification but also provide a strong rationale for the development of combination therapies to overcome intrinsic and acquired resistance. As our understanding of the complex biology of KRAS G12C-driven cancers deepens, the integration of these and other emerging biomarkers into clinical practice will be crucial for delivering on the promise of precision medicine for this patient population.
References
- 1. In Oncology, Advancing Targeted Treatment Starts with Testing [merckgroup.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Designs for Biomarker Evaluation - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. blog.td2inc.com [blog.td2inc.com]
- 6. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
A Comparative Guide to Preclinical KRAS G12C Inhibitors: Profiling Compound "51" (LY3537982) Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in oncology. This guide provides an objective comparison of the preclinical performance of a potent KRAS G12C inhibitor, here exemplified by LY3537982 (referred to as compound "51" for the purpose of this guide), against other notable preclinical and clinically approved inhibitors such as Sotorasib (AMG510) and Adagrasib (MRTX849), as well as other promising candidates like JDQ443 and D-1553. The comparison is based on publicly available experimental data, with a focus on potency, selectivity, and in vivo efficacy.
Data Presentation: Quantitative Comparison of Preclinical KRAS G12C Inhibitors
The following tables summarize the key quantitative data for a selection of preclinical KRAS G12C inhibitors, providing a direct comparison of their biochemical and cellular activities, as well as their in vivo anti-tumor efficacy.
Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| LY3537982 ("51") | KRAS-GTP loading | Cellular | 3.35 | NCI-H358 | [1] |
| Sotorasib (AMG510) | KRAS-GTP loading | Cellular | 47.9 | NCI-H358 | [1] |
| Adagrasib (MRTX849) | KRAS-GTP loading | Cellular | 89.9 | NCI-H358 | [1] |
| LY3537982 ("51") | p-ERK inhibition | Cellular | 0.65 | NCI-H358 | [1] |
| Sotorasib (AMG510) | p-ERK inhibition | Cellular | 13.5 | NCI-H358 | [1] |
| Adagrasib (MRTX849) | p-ERK inhibition | Cellular | 14 | NCI-H358 | [1] |
| D-1553 | Cell Viability | Cellular | Potency slightly superior to sotorasib and adagrasib | Multiple KRAS G12C cell lines | [2] |
| JDQ443 | Cell Viability | Cellular | Potent antiproliferative activity | Multiple KRAS G12C cell lines | [3][4] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Dose | Xenograft Model | Tumor Growth Inhibition (TGI) / Regression | Reference |
| LY3537982 ("51") | 3 to 30 mg/kg QD or BID | Multiple xenograft or PDX models | Complete regression to significant TGI | [1] |
| Sotorasib (AMG510) | Not specified | KRAS G12C tumor models | Regression | [5] |
| Adagrasib (MRTX849) | 100 mg/kg/day | Multiple CDX and PDX models | Pronounced tumor regression in 17 of 26 models | [6] |
| D-1553 | Orally administered | Panel of xenograft tumor models | Partial or complete tumor regression | [2] |
| JDQ443 | Not specified | KRAS G12C-mutated CDX and PDX models | Induces AUC exposure-driven antitumor efficacy | [4][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation of the findings.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant and wild-type cancer cells into 96-well opaque-walled multiwell plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitors (e.g., LY3537982, Sotorasib, Adagrasib) in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
ATP Detection: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic curve using appropriate software.
KRAS-GTP Loading / Pulldown Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of KRAS from cell lysates.
Protocol:
-
Cell Lysis: Culture cells to 80-90% confluency and treat with KRAS G12C inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Affinity Precipitation: Incubate 500-1000 µg of cell lysate with Raf-RBD (Ras-binding domain of Raf-1) agarose beads or magnetic beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using a KRAS-specific antibody to detect the amount of active, GTP-bound KRAS.
Phospho-ERK (p-ERK) Western Blot Analysis
This method is used to measure the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation status of ERK.
Protocol:
-
Sample Preparation: Treat cells with KRAS G12C inhibitors for the specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of KRAS G12C inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the KRAS G12C inhibitors orally or via another appropriate route at the specified doses and schedule (e.g., once or twice daily). The control group receives the vehicle used to formulate the drug.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until the tumors in the control group reach a specified size or for a predetermined duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualization
The following diagrams illustrate key concepts related to KRAS G12C inhibition.
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Item - Supplementary Data from Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - American Association for Cancer Research - Figshare [aacr.figshare.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-resistance profiles of KRAS G12C inhibitors and the efficacy of combination therapies, supported by experimental data.
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, the emergence of intrinsic and acquired resistance poses a substantial clinical challenge. This guide provides a comparative analysis of cross-resistance between KRAS G12C inhibitors and other targeted agents, supported by preclinical data. We delve into the molecular mechanisms of resistance and explore the potential of combination therapies to overcome these hurdles.
Mechanisms of Resistance to KRAS G12C Inhibition
Resistance to KRAS G12C inhibitors can be broadly categorized into on-target and off-target mechanisms.
On-target resistance involves alterations to the KRAS gene itself, preventing the inhibitor from binding effectively. These include secondary mutations in the switch-II pocket of KRAS (e.g., Y96D/C, H95D/Q/R, R68S), which directly interfere with drug binding, or the acquisition of other activating KRAS mutations (e.g., G12D/R/V, Q61H) on the same or a different allele. Amplification of the KRAS G12C allele can also drive resistance by increasing the total amount of the oncoprotein.
Off-target resistance , often referred to as bypass signaling, occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on KRAS G12C. This can happen through various mechanisms:
-
Activation of Receptor Tyrosine Kinases (RTKs): Upregulation or amplification of RTKs such as MET, EGFR, and FGFR can reactivate the MAPK and/or PI3K-AKT signaling pathways, rendering the cells insensitive to KRAS G12C inhibition.
-
Alterations in Downstream Effectors: Mutations or amplification of genes downstream of KRAS, including NRAS, BRAF, and PIK3CA, can lead to constitutive activation of these pathways, bypassing the need for KRAS G12C signaling.
-
Gene Fusions: The emergence of oncogenic gene fusions, such as EML4-ALK, can provide a powerful alternative signaling cascade for cell survival and proliferation.
-
Histological Transformation: In some cases, tumors can undergo a change in their cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be associated with different signaling dependencies.
Quantitative Analysis of Cross-Resistance and Combination Strategies
Preclinical studies have been instrumental in characterizing cross-resistance and identifying effective combination strategies. The following tables summarize key quantitative data from in vitro and in vivo models.
In Vitro Cell Viability: IC50 Values in Sotorasib-Resistant Models
Acquired resistance to KRAS G12C inhibitors often leads to cross-resistance to other single-agent therapies targeting the MAPK pathway. However, combination therapies can restore sensitivity. The following table presents the half-maximal inhibitory concentration (IC50) values for sotorasib and the MET inhibitor crizotinib in a parental and sotorasib-resistant KRAS G12C non-small cell lung cancer (NSCLC) cell line with MET amplification.
| Cell Line | Treatment | IC50 (µM) |
| H23 (Parental) | Sotorasib | ~0.003 |
| H23-SotoR (Sotorasib-Resistant, MET amplified) | Sotorasib | >10 |
| H23-SotoR (Sotorasib-Resistant, MET amplified) | Crizotinib | ~0.1 |
| H23-SotoR (Sotorasib-Resistant, MET amplified) | Sotorasib + Crizotinib (0.1 µM) | ~0.01 |
Data adapted from preclinical studies investigating acquired resistance to sotorasib.
In Vivo Tumor Growth Inhibition: Combination Therapy in Xenograft Models
The synergistic effects observed in vitro often translate to enhanced anti-tumor activity in vivo. Below is a summary of tumor growth inhibition data from a xenograft model of sotorasib-resistant, MET-amplified KRAS G12C NSCLC.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| Sotorasib | ~20 |
| Crizotinib | ~30 |
| Sotorasib + Crizotinib | >90 (Regression) |
Data represents typical findings from preclinical xenograft models of acquired resistance.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanisms of resistance and the rationale for combination therapies.
Caption: Simplified KRAS signaling pathway and mechanisms of resistance to KRAS G12C inhibitors.
Caption: General experimental workflow for studying KRAS G12C inhibitor resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Provided below are methodologies for key experiments cited in the study of KRAS G12C inhibitor cross-resistance.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cells and to calculate IC50 values.
-
Cell Seeding: Seed KRAS G12C parental and resistant cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor and/or other targeted agents in growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Immunoblotting for Signaling Pathway Analysis
This protocol is used to assess the activation status of key proteins in the KRAS signaling pathway.
-
Cell Lysis: Plate cells and treat with inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-ERK1/2 (Thr202/Tyr204) (1:1000)
-
Total ERK1/2 (1:1000)
-
Phospho-AKT (Ser473) (1:1000)
-
Total AKT (1:1000)
-
MET (1:1000)
-
GAPDH (1:5000)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and treatment of xenograft models to evaluate the in vivo efficacy of drug combinations.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 sotorasib-resistant KRAS G12C cells (e.g., H23-SotoR) suspended in Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Administration: Administer drugs via oral gavage or intraperitoneal injection according to the desired dosing schedule. For example:
-
Vehicle control
-
Sotorasib (e.g., 100 mg/kg, daily)
-
Other inhibitor (e.g., Crizotinib, 25 mg/kg, daily)
-
Combination of both inhibitors
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition and assess statistical significance between groups.
Conclusion
The development of resistance to KRAS G12C inhibitors is a complex and multifaceted process. Understanding the underlying molecular mechanisms is paramount for the rational design of effective therapeutic strategies. Preclinical data strongly support the use of combination therapies to overcome resistance, with promising results observed for combinations with MET, SHP2, MEK, and mTOR inhibitors, among others. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate cross-resistance and develop novel combination approaches to improve clinical outcomes for patients with KRAS G12C-mutant cancers.
Independent Validation of KRAS G12C Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for a previously "undruggable" target. This guide provides an independent validation and comparison of the activity of several prominent KRAS G12C inhibitors, including the FDA-approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849), alongside promising next-generation inhibitors such as Divarasib (GDC-6036) and JDQ443. While direct experimental data for a compound referred to as "inhibitor 51" is not extensively available in the public domain, this guide establishes a framework for its evaluation by comparing these well-characterized alternatives.
Data Presentation
In Vitro Cellular Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values of selected KRAS G12C inhibitors across various KRAS G12C-mutant cancer cell lines. Lower values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Sotorasib | NCI-H358 | Non-Small Cell Lung Cancer | 6 - 81.8[1][2] |
| MIA PaCa-2 | Pancreatic Cancer | 9[1][2] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 690.4[1][2] | |
| Adagrasib | MIA PaCa-2 | Pancreatic Cancer | Single-digit nM range |
| Panel of 17 KRAS G12C lines | Various | 10 - 973 (2D); 0.2 - 1042 (3D)[3][4][5] | |
| Divarasib | Panel of KRAS G12C lines | Various | Sub-nanomolar range (<10)[6][7][8][9] |
| JDQ443 | NCI-H358 | Non-Small Cell Lung Cancer | 0.5 µM (pERK inhibition)[10] |
| Panel of 17 KRAS G12C lines | Various | Potent and selective activity[11] |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, incubation time). Data is aggregated from multiple sources.
In Vivo Antitumor Efficacy
The following table summarizes the in vivo antitumor activity of the inhibitors in xenograft models, which involve transplanting human cancer cells into immunocompromised mice. Tumor growth inhibition (TGI) and regression are key metrics of efficacy.
| Inhibitor | Animal Model | Dosing | Outcome |
| Sotorasib | NCI-H358 Xenograft | 25 mg/kg, daily | Significant tumor burden reduction[12] |
| NCI-H358 Xenograft | Minimally efficacious dose | Enhanced anti-tumor activity in combination[13] | |
| Adagrasib | MIA PaCa-2 Xenograft | 30-100 mg/kg, daily | Rapid tumor regression, with some complete responses[4] |
| NCI-H2030/H2122/UMUC3 Xenografts | 30 mg/kg, daily | Greater tumor growth inhibition in combination[14] | |
| Divarasib | Multiple KRAS G12C Xenografts | Not specified | Complete tumor growth inhibition[6][7][15] |
| JDQ443 | Multiple CDX and PDX models | 10, 30, 100 mg/kg, daily | Dose-dependent tumor growth inhibition/regression[11][16] |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of inhibitor activity. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
Opaque-walled multiwell plates (96- or 384-well)
-
KRAS G12C inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitors. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72-144 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 values by plotting the inhibitor concentration versus the normalized luminescence signal.
Western Blot for KRAS Pathway Modulation (p-ERK)
This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway, to confirm on-target activity of the inhibitors.
Materials:
-
KRAS G12C mutant cancer cell lines
-
KRAS G12C inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with inhibitors for the desired time points (e.g., 4, 24, 48 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against phospho-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.[19]
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[19]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibodies and re-probed with an antibody against total ERK.
-
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Matrigel (optional, to aid tumor formation)
-
KRAS G12C inhibitor formulation for oral gavage or other administration route
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 million cells) into the flank of the mice.[20]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Monitoring and Measurement:
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study may be concluded when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Collect tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Mandatory Visualizations
Caption: KRAS Signaling Pathway and Inhibitor Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 8. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ch.promega.com [ch.promega.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of KRAS G12C Inhibitor 51
This document provides crucial safety and logistical information for the proper disposal of KRAS G12C inhibitor 51, a compound used in laboratory research and drug development. Adherence to these procedures is vital to ensure personnel safety and environmental protection. The following guidelines are based on standard practices for handling potent research compounds and information extrapolated from safety data sheets of similar KRAS G12C inhibitors.
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was publicly available at the time of this writing. The following procedures are based on the safety profiles of other KRAS G12C inhibitors.[1][2][3] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure.
Recommended PPE:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material. | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields.[1][2][3] | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | A suitable respirator should be used if handling powders or creating aerosols.[1][2][3] | To prevent inhalation of the compound. |
Safe Handling Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
II. Disposal Procedures for this compound
The proper disposal of this compound depends on its physical state (solid or in solution) and the nature of the contaminated materials.
Step 1: Segregation and Waste Collection
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed waste bag or container.
-
-
Liquid Waste:
-
Aqueous solutions containing the inhibitor should be collected in a designated, sealed, and clearly labeled waste container.
-
Solutions of the inhibitor in organic solvents should be collected in a separate, compatible, and clearly labeled solvent waste container.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Step 2: Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Harmful if swallowed," "Toxic to aquatic life").[2]
-
The accumulation start date.
Step 3: Storage
Store all waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, until they are collected by the institution's EHS department.[1][2]
Step 4: Disposal
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
-
All waste containing this compound must be disposed of through your institution's hazardous waste program. Contact your EHS department to arrange for pickup and disposal.
-
The final disposal method will likely be incineration at a licensed hazardous waste facility.[2]
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Absorb the spill with a chemically inert absorbent material, such as vermiculite or sand.[1]
-
-
Cleanup:
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]
-
Collect all decontamination materials as hazardous waste.
-
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of KRAS G12C Inhibitor 51: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds such as KRAS G12C inhibitors. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal protocols for KRAS G12C inhibitor 51. The following procedural, step-by-step guidance is based on best practices for handling potent antineoplastic research compounds and should be implemented to minimize exposure risk and ensure operational integrity.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to hazardous chemicals. All personnel handling this compound must be trained in the proper use and disposal of PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately upon contamination. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Lab Coat | A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is required. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powdered form of the inhibitor or when there is a risk of aerosolization. A self-contained breathing apparatus may be necessary for large spills.[1] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles to provide an additional layer of protection against splashes. |
Safe Handling and Operational Plan
A meticulous operational plan is crucial for minimizing the risk of exposure and contamination. The following steps should be strictly adhered to throughout the handling process.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow emergency spill procedures.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated, and designated area away from direct sunlight and ignition sources.[1] The recommended storage temperature is typically -20°C.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, date received, and appropriate hazard symbols.
Handling and Experimentation
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of dust or aerosols.[1]
-
Weighing: When weighing the powdered compound, use a balance within a ventilated enclosure.
-
Solution Preparation: Prepare solutions in the designated fume hood. Avoid creating aerosols.
-
Transport: When transporting the compound or its solutions, use a secondary, sealed, and shatterproof container.
Emergency Procedures
In the event of an accidental release or exposure, immediate action is critical.
-
Spill: Evacuate personnel from the immediate area.[1] For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination.
-
Waste Segregation: All disposable materials that have come into contact with the inhibitor, including gloves, lab coats, and pipette tips, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.
-
Disposal Route: Follow your institution's guidelines for the disposal of antineoplastic or cytotoxic waste. Do not dispose of this material down the drain or in the regular trash.[1]
Visualizing the Workflow and Biological Pathway
To further aid in understanding the operational and biological context of working with KRAS G12C inhibitors, the following diagrams are provided.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. It is based on general safety principles for handling potent chemical compounds. Due to the absence of specific safety data for "this compound," users must consult their institution's specific safety protocols and conduct a thorough risk assessment before handling this substance. The burden of safe use of this material rests entirely with the user.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
